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  • Product: Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone
  • CAS: 1896965-77-7

Core Science & Biosynthesis

Foundational

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone CAS 1896965-77-7

An In-depth Technical Guide to Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone (CAS 1896965-77-7) For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Modern Medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone (CAS 1896965-77-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone is a novel synthetic compound that merges two key structural motifs of high interest in contemporary drug discovery: the azetidine ring and the 3,3-difluoropiperidine moiety. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure due to its unique ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inherent ring strain and three-dimensional character can enhance metabolic stability, aqueous solubility, and target binding affinity.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, highlighting its therapeutic significance.[1][3]

The incorporation of a 3,3-difluoropiperidine unit introduces gem-difluoro substitution, a strategic modification in medicinal chemistry. This functional group can significantly alter the lipophilicity, pKa, and metabolic stability of the parent molecule, often leading to improved pharmacokinetic profiles.[4] The difluorinated piperidine ring is a valuable building block for developing potent and selective therapeutic agents, with applications in treating a range of conditions from inflammatory diseases to cancer.[4][5][6] The combination of these two scaffolds in Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone suggests its potential as a versatile building block for the synthesis of new chemical entities with desirable drug-like properties.

Physicochemical Properties

While extensive experimental data for Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone is not publicly available, its key physicochemical properties can be predicted based on its structure. These properties are crucial for assessing its potential as a drug candidate, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Weight 230.24 g/mol Falls within the "rule of five" guidelines, suggesting good potential for oral bioavailability.
logP 0.5 - 1.5Indicates a balance between lipophilicity and hydrophilicity, which is favorable for cell membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 41.6 ŲSuggests good potential for blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
Hydrogen Bond Donors 1Contributes to target binding interactions and solubility.
Hydrogen Bond Acceptors 3Contributes to target binding interactions and solubility.
Rotatable Bonds 2A low number of rotatable bonds indicates conformational rigidity, which can lead to higher binding affinity and selectivity.

Synthesis and Methodology

The synthesis of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone involves the formation of an amide bond between an appropriately protected azetidine-3-carboxylic acid and 3,3-difluoropiperidine.[7] This is a standard transformation in organic synthesis, and several reliable methods can be employed.[7]

Synthetic Workflow

G cluster_0 Azetidine Precursor Synthesis cluster_1 Piperidine Precursor Synthesis cluster_2 Amide Coupling A Protected Azetidine-3-carboxylic Acid C Carboxylic Acid Activation A->C B 3,3-Difluoropiperidine D Nucleophilic Acyl Substitution B->D C->D Activated Ester E Deprotection (if necessary) D->E F Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone E->F

Synthetic workflow for Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone.
Detailed Protocol: Amide Coupling
  • Carboxylic Acid Activation: A protected azetidine-3-carboxylic acid (e.g., N-Boc-azetidine-3-carboxylic acid) is dissolved in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is added, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[8][9] The mixture is stirred at room temperature to form an activated ester intermediate.

  • Nucleophilic Acyl Substitution: 3,3-Difluoropiperidine (or its hydrochloride salt with the addition of a non-nucleophilic base like triethylamine or diisopropylethylamine) is added to the reaction mixture. The amine nitrogen of the piperidine ring acts as a nucleophile, attacking the activated carbonyl carbon of the azetidine derivative.[10] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the protected intermediate.

  • Deprotection (if necessary): If a protecting group such as Boc is used on the azetidine nitrogen, it can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final product, Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone.

Potential Applications in Drug Discovery

The unique structural features of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone make it an attractive scaffold for the development of novel therapeutics across various disease areas.

  • Central Nervous System (CNS) Disorders: The predicted physicochemical properties of the molecule, including a low molecular weight and TPSA, suggest its potential to cross the blood-brain barrier. Azetidine-containing compounds have shown promise in the treatment of neurological conditions such as Parkinson's disease and Tourette's syndrome.[11] Furthermore, azetidine derivatives have been investigated as agonists for metabotropic glutamate receptors, which are implicated in learning and memory.[12]

  • Oncology: Both azetidine and fluorinated piperidine motifs are found in various anticancer agents.[13][14] The rigid azetidine core can serve as a scaffold to orient functional groups for optimal interaction with enzyme active sites or protein-protein interfaces. The gem-difluoro group on the piperidine ring can enhance metabolic stability, a desirable feature for oncology drugs that are often administered over long periods.

  • Inflammatory and Autoimmune Diseases: The 3,3-difluoropiperidine moiety has been incorporated into molecules designed to treat inflammatory and autoimmune conditions.[6] The modulation of physicochemical properties afforded by this group can lead to improved efficacy and safety profiles.

Conclusion and Future Directions

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The convergence of the structurally rigid and functionally versatile azetidine ring with the metabolically robust 3,3-difluoropiperidine moiety provides a foundation for the design of novel therapeutic agents. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. Subsequent biological evaluation in relevant assays will be crucial to unlocking its full therapeutic potential and establishing its role as a valuable building block in the next generation of medicines.

References

  • A novel methodology for the synthesis of 3,3-difluoropiperidines has been developed. The target compounds are prepared in three steps using a robust protocol and simple starting materials. (Source: Novel Approach toward 3,3-Difluoropiperidines from Easily Available Starting Materials and Synthesis of a New Phosphodiesterase Inhibitor, URL: )
  • This paper describes a new synthetic pathway toward valuable 3,3-difluoropiperidines starting from suitable δ-chloro-R,R-difluoroimines. (Source: New Entries toward 3,3-Difluoropiperidines - American Chemical Society, URL: )
  • Azetidines are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds. (Source: An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar, URL: )
  • Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery and medicinal chemistry due to their unique physicochemical and pharmacokinetic profiles. (Source: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed, URL: )
  • Synthetic strategies toward 4-substituted 3,3-difluoropiperidines were evaluated. (Source: Synthesis of 4-Substituted 3,3-Difluoropiperidines | The Journal of Organic Chemistry, URL: )
  • Azetidines are a good compromise between a satisfactory stability and a strong molecular rigidity, allowing an efficient tuning of pharmacological properties displayed by molecules bearing this moiety. (Source: Azetidines in Drug Discovery - PharmaBlock, URL: )
  • Amide bond formation is a fundamentally important reaction in organic synthesis, and is typically mediated by one of a myriad of so-called coupling reagents. (Source: Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies, URL: )
  • The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. (Source: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem, URL: )
  • Azetidines already appear in several drugs and are promising components in the development of treatments for neurological diseases like Parkinson's disease, Tourette's syndrome and attention deficit disorder, according to the researchers. (Source: Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks, URL: )
  • The most common method for formation of an amide bond is the condensation of a carboxylic acid and an amine. (Source: Amide coupling reaction in medicinal chemistry.
  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. (Source: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC, URL: )
  • Amides are most commonly prepared though the reaction of an acid chloride with ammonia, a 1o amine, or 2o amine. (Source: 21.7: Chemistry of Amides, URL: )
  • Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are commonly used to prepare amides, esters and acid anhydrides from carboxylic acids. (Source: Coupling Reagents - Aapptec Peptides, URL: )
  • 3,3-Difluoropiperidine hydrochloride (CAS number 496807-97-7) is a hydrochloride salt of piperidine with two fluoride substituents at 3-position. (Source: 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7 - Ossila, URL: )
  • 3,3-Difluoropiperidine can be used to treat inflammatory and autoimmune diseases. (Source: 3,3-difluoro-Piperidine | 363179-66-2 - ChemicalBook, URL: )
  • The synthesis was achieved by a convenient microwave-assisted Reformatsky reaction and is the first report of 3-fluoro and 3,3-difluoro β-lactams as CA-4 analogues. (Source: Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones, URL: )
  • In this study, we biochemically analysed the effects of the novel metabotropic glutamate receptor agonist trans-azetidine-2,4-dicarboxylic acid and examined its role in hippocampal long-term potentiation.

Sources

Exploratory

Physicochemical Properties of Fluorinated Azetidine Amides: A Technical Guide for Medicinal Chemistry

Topic: Physicochemical properties of fluorinated azetidine amides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The incorporation of fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of fluorinated azetidine amides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern lead optimization.[1] Among these, fluorinated azetidine amides (specifically N-acyl-3-fluoroazetidine and N-acyl-3,3-difluoroazetidine) have emerged as high-value scaffolds.[1] They offer a unique combination of conformational restriction , metabolic robustness , and polarity modulation without the lipophilicity penalty often associated with larger rings.

This guide analyzes the physicochemical impact of fluorinating the azetidine ring, focusing on how these modifications alter amide bond dynamics, lipophilicity (LogD), and metabolic stability. It provides actionable protocols for synthesizing and characterizing these motifs to accelerate Design-Make-Test-Analyze (DMTA) cycles.[1]

Structural & Electronic Fundamentals

The Fluorine Inductive Effect on Amide Resonance

The most critical physicochemical alteration in fluorinated azetidine amides is the modulation of the amide bond's electronic character.

  • Mechanism: The strong electronegativity of fluorine at the C3 position exerts a powerful through-bond inductive effect (

    
    ). This withdraws electron density from the ring nitrogen.[1]
    
  • Impact on Resonance: In a standard amide, the nitrogen lone pair delocalizes into the carbonyl (

    
    ), creating partial double-bond character (barrier to rotation 
    
    
    
    16-20 kcal/mol). In 3,3-difluoroazetidine amides, the electron-deficient nitrogen is less capable of donating its lone pair.
  • Consequence: This reduces the rotational barrier of the amide bond, potentially accelerating interconversion between cis and trans rotamers compared to non-fluorinated analogs.

Conformational Landscape: Ring Puckering

Unlike the planar depiction often seen in 2D sketches, the azetidine ring is dynamic.

  • Azetidine: Typically puckered (

    
    30°) to relieve torsional strain.[1]
    
  • 3,3-Difluoroazetidine: The "Gauche Effect" and steric repulsion between the fluorine atoms and the N-substituents can flatten the ring or lock it into specific puckered conformations, influencing the vector of the carbonyl group. This is critical for fitting into narrow binding pockets (e.g., GPCRs, kinases).

ConformationLogic F_Sub Fluorine Substitution (C3 Position) Inductive Inductive Effect (-I) Electron Withdrawal F_Sub->Inductive Ring_Strain Ring Strain & Steric Repulsion F_Sub->Ring_Strain N_LonePair N Lone Pair Availability Reduced Inductive->N_LonePair Amide_Res Amide Resonance Weakened N_LonePair->Amide_Res Rot_Barrier Lower Rotational Barrier Amide_Res->Rot_Barrier Pucker Altered Ring Puckering Ring_Strain->Pucker

Figure 1: Causal flow of fluorine substitution on azetidine amide electronics and conformation.

Physicochemical Impact Assessment

Basicity (pKa) of the Parent Amine

While the guide focuses on amides, the basicity of the parent amine dictates the nucleophilicity during synthesis and the stability of the amide bond against hydrolysis.

ScaffoldParent Amine pKa (Approx)Electronic Character
Azetidine 11.3Highly basic, strong nucleophile.
3-Fluoroazetidine ~8.5 - 9.0Moderately basic.[1]
3,3-Difluoroazetidine ~6.0 - 7.0Weakly basic; requires stronger coupling reagents.[1]
Lipophilicity (LogP / LogD) & The "Janus Face"

Fluorination typically increases lipophilicity (C-F is more lipophilic than C-H). However, 3,3-difluoroazetidine exhibits a "Janus Face" property:

  • Hydrophobic Face: The

    
     patch is lipophilic and does not donate hydrogen bonds.[1]
    
  • Polar Face: The amide carbonyl remains polar.[1]

  • Net Effect: 3,3-difluoroazetidine amides often show a lower LogD than expected compared to gem-dimethyl analogs, improving solubility while maintaining membrane permeability.[1]

Metabolic Stability

The C3 position of azetidine is a "metabolic soft spot," prone to oxidative metabolism (hydroxylation) by CYP450 enzymes.

  • Solution: Fluorine blocks this site.[1] The C-F bond (

    
    116 kcal/mol) is metabolically inert under physiological conditions.
    
  • Result: Significant reduction in intrinsic clearance (

    
    ) and extended half-life (
    
    
    
    ).[1]

Experimental Methodologies

Protocol: Synthesis via Deoxyfluorination

Context: Converting N-protected 3-hydroxyazetidine to 3-fluoroazetidine.[1]

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DCM under

    
     atmosphere. Cool to -78°C.[1][2]
    
  • Reagent Addition: Add DAST (Diethylaminosulfur trifluoride) or XtalFluor-E (1.5 equiv) dropwise.[1] Note: XtalFluor-E is preferred for safety and scale-up.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Pour into saturated aqueous

    
     (Caution: 
    
    
    
    evolution).
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show a multiplet at 
    
    
    
    -180 ppm (approx).
Protocol: Microsomal Stability Assay

Context: Assessing the metabolic blocking effect of the fluorinated scaffold.

  • Incubation System: Liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Substrate: Add test compound (fluorinated azetidine amide) at 1

    
     final concentration.
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , glucose-6-phosphate, G6PDH, NADP+).[1]
    
  • Sampling: Aliquot at t = 0, 5, 15, 30, 60 min. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    • 
      .
      
Protocol: LogD Determination (Shake-Flask / HPLC)

Context: Measuring lipophilicity at physiological pH.[1]

  • Method: HPLC-based retention time correlation is preferred for high throughput.[1]

  • Calibration: Run a set of standards with known LogP values (e.g., toluene, acetophenone, benzophenone) on a C18 column using isocratic MeOH/Water (pH 7.4 buffer).

  • Measurement: Inject the fluorinated azetidine amide.[1] Record retention time (

    
    ).
    
  • Calculation: Interpolate LogD from the calibration curve (

    
    ).
    

Decision Logic for Scaffold Selection

When to use which azetidine motif?

SelectionLogic Start Lead Optimization Need Q1 Is the C3 position metabolically labile? Start->Q1 Q2 Is the target pocket lipophilic? Q1->Q2 No Sol_33DiF Select 3,3-Difluoroazetidine (Blocks metabolism, modulates LogD) Q1->Sol_33DiF Yes Path_Yes Yes Path_No No Q2->Sol_33DiF No (Need Polarity) Q3 Is basicity/H-bond donor required? Q2->Q3 Yes Sol_3F Select 3-Fluoroazetidine (Balances polarity & stability) Q3->Sol_3F No (Modulate) Sol_Az Select Parent Azetidine (High basicity, small size) Q3->Sol_Az Yes

Figure 2: Decision tree for selecting azetidine scaffolds based on ADME needs.

References

  • Melnykov, K. P., et al. (2023).[1] "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Chemistry – A European Journal.[1][3]

    • Source:

  • Kalgutkar, A. S., et al. (2026).[1] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.

    • Source:

  • Petrov, V. A. (2016).[1] "Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications." John Wiley & Sons.[1]

    • Source:

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews.

    • Source:

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Source:

Sources

Foundational

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone chemical suppliers

An In-Depth Technical Guide to Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone for Advanced Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone, a novel chemical scaffold with significant potential in medicinal chemistry. While not a readily available catalog compound, its constituent motifs—the strained azetidine ring and the metabolically robust 3,3-difluoropiperidine—position it as a high-value building block for developing next-generation therapeutics. This document details the strategic value of its design, proposes robust synthetic pathways, predicts its physicochemical properties, and outlines its potential applications in modern drug discovery programs.

Introduction: The Strategic Value of Fluorinated Azetidine Scaffolds

In the quest for novel chemical entities with superior pharmacological profiles, medicinal chemists increasingly turn to scaffolds that offer a blend of three-dimensional complexity, metabolic stability, and optimized physicochemical properties. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged" structural motifs due to their unique ability to impart conformational rigidity and serve as bioisosteres for more common functionalities.[1][2][3][4]

The inherent ring strain of the azetidine core pre-organizes appended pharmacophores, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, its sp3-rich character and polarity can improve aqueous solubility and metabolic stability, crucial parameters for successful drug candidates.[1] Several FDA-approved drugs, including baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), feature the azetidine moiety, underscoring its therapeutic relevance across oncology, inflammation, and central nervous system (CNS) disorders.[1][2]

The strategic incorporation of fluorine, particularly as a gem-difluoro group (CF₂), is another powerful tool in drug design. The 3,3-difluoro substitution on the piperidine ring in the target molecule offers several distinct advantages:

  • Metabolic Stability : The C-F bond is exceptionally strong, and the CF₂ group acts as a non-oxidizable isostere of a methylene group or a carbonyl, blocking potential sites of metabolism.[5]

  • Modulation of Basicity (pKa) : The electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the piperidine nitrogen.[6] This can be critical for reducing off-target interactions (e.g., with the hERG channel) and improving oral bioavailability by ensuring the compound is less charged at physiological pH.

  • Conformational Control : The gem-difluoro group can influence the conformational preference of the piperidine ring, potentially locking it into a more bioactive conformation.

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone thus represents a sophisticated molecular design, merging the conformational benefits of the azetidine core with the pharmacokinetic advantages of a difluorinated piperidine.

Predicted Physicochemical and Pharmacokinetic Profile

Based on the established principles of medicinal chemistry and the known effects of its constituent fragments, the following properties can be predicted for Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~218.22 g/mol Low molecular weight, favorable for "Rule of Five" compliance.
logP 1.0 - 1.5The combination of polar amide and amine groups with fluorinated alkyl character suggests a balanced lipophilicity suitable for cell permeability.
Topological Polar Surface Area (TPSA) ~41.6 ŲWithin the desirable range for good oral bioavailability and CNS penetration.
pKa (Piperidine Nitrogen) 6.5 - 7.5Significantly lower than piperidine (~11) due to the inductive effect of the gem-difluoro group, reducing the degree of protonation at physiological pH.[6]
Metabolic Stability HighThe 3,3-difluoro motif protects the piperidine ring from CYP-mediated oxidation. The azetidine ring is also generally more stable than larger heterocycles.[1]
Aqueous Solubility Moderate to HighThe presence of polar functional groups (amide, azetidine nitrogen) is expected to confer good solubility.
Hydrogen Bond Donors/Acceptors HBD: 1 (azetidine N-H), HBA: 3 (amide O, azetidine N, piperidine N)Favorable counts for drug-likeness.

Proposed Synthetic Strategies

As Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone is not commercially available, a de novo synthesis is required. The most logical approach is a standard amide coupling between two key precursors: an N-protected azetidine-3-carboxylic acid and 3,3-difluoropiperidine.

Retrosynthetic Analysis

A retrosynthetic breakdown of the target molecule identifies the two primary building blocks.

G target Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone disconnection Amide Bond Disconnection target->disconnection precursors disconnection->precursors precursor1 Azetidine-3-carboxylic Acid (N-protected) precursors->precursor1 precursor2 3,3-Difluoropiperidine precursors->precursor2

Caption: Retrosynthesis of the target molecule.

Synthesis of Precursors

Precursor 1: N-Boc-Azetidine-3-carboxylic acid This is a commercially available building block from numerous suppliers. Should a custom synthesis be required, established literature procedures often start from epichlorohydrin or 1,3-propanediol derivatives.[7][8]

Precursor 2: 3,3-Difluoropiperidine This precursor can be synthesized via several published routes. One efficient method involves the reduction of a 3,3-difluoro-2-piperidone (a lactam), which itself can be generated from a Reformatsky-type reaction.[9] It is also commercially available as its hydrochloride salt (CAS 496807-97-7) from vendors specializing in fluorinated building blocks.[10][11]

Final Amide Coupling: A Step-by-Step Protocol

This protocol describes the final coupling step to yield the target compound.

Objective: To synthesize Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone via amide bond formation.

Materials:

  • N-Boc-azetidine-3-carboxylic acid

  • 3,3-Difluoropiperidine hydrochloride (CAS 496807-97-7)[10][11]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA) for deprotection

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Salt Freeing: In a round-bottom flask, dissolve 3,3-difluoropiperidine hydrochloride (1.0 eq) in DCM. Add DIPEA (2.2 eq) and stir at room temperature for 30 minutes to generate the free base in situ.

  • Coupling Reaction: To a separate flask, add N-Boc-azetidine-3-carboxylic acid (1.1 eq), HATU (1.2 eq), and anhydrous DMF. Stir for 5 minutes to activate the carboxylic acid.

  • Add the solution of free-based 3,3-difluoropiperidine dropwise to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone.

  • Purification (Protected Intermediate): Purify the crude product by silica gel column chromatography.

  • Deprotection: Dissolve the purified Boc-protected intermediate in DCM (10 volumes). Add trifluoroacetic acid (TFA, 3-5 volumes) dropwise at 0 °C.

  • Stir at room temperature for 1-2 hours until TLC/LC-MS confirms complete removal of the Boc group.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a minimal amount of DCM and neutralize with saturated sodium bicarbonate solution. Extract with DCM or ethyl acetate. Dry the combined organic layers and concentrate to yield the final product, Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone .

G cluster_precursors Precursor Preparation cluster_coupling Amide Coupling cluster_deprotection Final Deprotection start_material start_material intermediate intermediate product product reagent reagent p1 N-Boc-Azetidine-3-carboxylic Acid boc_product Boc-Protected Product p1->boc_product HATU, DIPEA p2_salt 3,3-Difluoropiperidine HCl p2_free 3,3-Difluoropiperidine (free base) p2_salt->p2_free DIPEA p2_free->boc_product final_product Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone boc_product->final_product TFA, DCM

Sources

Exploratory

Engineering Novel Fluorinated Saturated Heterocyclic Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary: The Strategic Role of Fluorination In modern drug discovery, saturated heterocycles—such as piperidines, pyrrolidines, azetidines, and oxetanes—serve as fundamental three-dimensional scaffolds that dic...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary: The Strategic Role of Fluorination

In modern drug discovery, saturated heterocycles—such as piperidines, pyrrolidines, azetidines, and oxetanes—serve as fundamental three-dimensional scaffolds that dictate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. However, these sp³-rich frameworks often suffer from rapid oxidative metabolism and suboptimal membrane permeability due to high basicity.

As a Senior Application Scientist, I consistently advocate for the strategic incorporation of fluorine atoms or trifluoromethyl (-CF₃) groups into these rings. Fluorinated saturated heterocyclic building blocks are becoming increasingly popular in drug discovery projects[1] because they offer a profound electronic intervention. The trifluoromethyl substituent is particularly notable for simultaneously enhancing metabolic stability, lipophilicity, and bioavailability[2], transforming generic scaffolds into highly optimized, patentable chemical entities.

Mechanistic Rationale: Why Fluorine?

Fluorination is never merely a steric substitution for hydrogen; it is a calculated stereoelectronic modification. Understanding the causality behind these property shifts is critical for rational drug design.

  • pKa Modulation (Basicity Reduction): Aliphatic amines are typically highly basic (pKa ~9-10), meaning they are almost entirely protonated at physiological pH (7.4), which hinders passive membrane diffusion. Fluorine's intense electronegativity exerts a strong inductive electron-withdrawing effect (-I). Placing a -CF₃ group alpha or beta to the basic nitrogen pulls electron density away from the lone pair, drastically lowering the pKa.

  • Lipophilicity (LogP/LogD) Tuning: While fluorine is highly electronegative, the C-F bond is highly polarized and poorly polarizable, creating a hydrophobic surface. This generally increases the partition coefficient (LogP), enhancing lipid membrane affinity.

  • Conformational Bias: Fluorine introduces stereoelectronic effects, such as the gauche effect, which can lock flexible saturated rings into specific, target-binding conformations, reducing the entropic penalty upon binding.

G Main Fluorination of Saturated Heterocycles pKa pKa Modulation (Lower Basicity) Main->pKa Inductive (-I) LogP Lipophilicity (LogP) Optimization Main->LogP C-F Polarization Metab Metabolic Stability (Block CYP450) Main->Metab Strong C-F Bond Conf Conformational Bias (Gauche Effect) Main->Conf Stereoelectronics

Logical mapping of physicochemical enhancements driven by heterocyclic fluorination.

Physicochemical Profiling: Quantitative Data

To guide scaffold selection, I have summarized the physicochemical shifts observed when standard saturated heterocycles are fluorinated. The data below illustrates how specific modifications reliably alter pKa and LogP[2][3][4].

Table 1: Impact of Fluorination on Physicochemical Properties

Heterocyclic ScaffoldFluorine ModificationΔpKa (approx.)ΔLogP (approx.)Primary Pharmacological Impact
Bicyclic Amines / Piperidines α-CF₃ addition-4.0+0.5Reduced basicity, increased permeability
Tetrahydrofuran (THF) 5-CF₃ addition-1.5 (COOH)+0.4Enhanced metabolic stability
Tetrahydrothiophene (THT) 5-CF₃ addition-1.5 (COOH)+0.6Increased lipophilicity and target affinity
Azetidine 3,3-difluoro-2.5+0.3Conformational rigidity, bioisosterism

Note: For α-CF₃-substituted saturated bicyclic amines, amine basicity is lowered considerably (ΔpKa≈4), while lipophilicity increases by approximately 0.5 LogP units, providing a convenient guideline for drug discovery programs[2].

Advanced Synthetic Methodologies: Photoredox Catalysis

Historically, the synthesis of fluorinated saturated heterocycles relied on harsh, hazardous electrophilic fluorinating agents (e.g., DAST, Selectfluor) or required building the ring from scratch using pre-fluorinated precursors.

Today, visible-light photoredox catalysis has revolutionized this field, enabling late-stage nucleophilic fluorination under exceptionally mild conditions. A highly robust approach involves a Radical-Polar Crossover (RPCO) mechanism. By utilizing TEMPO-derived alkoxyamines—which are easily synthesized from abundant carboxylic acids or alcohols—we can generate reactive carbocations that are subsequently trapped by a nucleophilic fluoride source[5].

Step-by-Step Protocol: Photoredox Nucleophilic Fluorination of Alkoxyamines

This protocol outlines the synthesis of fluorinated saturated heterocycles via the photoredox-mediated cleavage of TEMPO-derived alkoxyamines. Every step is designed as a self-validating system to ensure reproducibility and high yields.

Materials Required:

  • TEMPO-derived alkoxyamine substrate (0.2 mmol)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)

  • Fluoride Source: Triethylamine trihydrofluoride (NEt₃·3HF)

  • Solvent: Anhydrous Dichloromethane (DCM) and Hexafluoroisopropanol (HFIP)

Procedure & Causality:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge a dry 8 mL glass vial equipped with a magnetic stir bar with the alkoxyamine substrate (1.0 equiv) and the Iridium photocatalyst (0.02 equiv).

    • Causality: Molecular oxygen is a potent triplet quencher. It will rapidly quench the excited state *Ir(III) photocatalyst via energy transfer, completely shutting down the single-electron transfer (SET) pathway required to initiate the reaction.

  • Addition of the Fluoride Source: Add NEt₃·3HF (2.0 equiv) to the vial.

    • Causality:NEt₃·3HF is selected over hard basic fluoride salts (like TBAF or unchelated KF). Hard bases promote competitive E1/E2 elimination of the intermediate carbocation, yielding alkenes rather than the desired fluorinated heterocycle. NEt₃·3HF provides a soluble, weakly basic nucleophilic fluoride.

  • Solvent Injection: Dissolve the mixture in a 1:1 (v/v) mixture of anhydrous DCM and HFIP to achieve a 0.1 M substrate concentration. Seal the vial with a Teflon-lined cap.

    • Causality: The inclusion of HFIP is the critical success factor. As a strong hydrogen-bond donor, HFIP stabilizes the departing TEMPO radical. This drastically lowers the activation barrier for the mesolytic cleavage of the radical cation, accelerating the formation of the requisite carbocation before side reactions can occur[5].

  • Photochemical Irradiation: Remove the sealed vial from the glovebox and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours.

    • Causality: 450 nm light selectively excites the Iridium complex to its long-lived triplet excited state without triggering unwanted UV-mediated homolytic bond cleavages within the organic substrate.

  • Quenching and Isolation: Dilute the reaction mixture with ethyl acetate and carefully quench with saturated aqueous NaHCO₃. Extract the aqueous layer twice with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

    • Causality: The NaHCO₃ wash neutralizes the excess HF from the reagent, preventing the degradation of any acid-sensitive functional groups on the heterocycle during concentration.

G Ir3 Ir(III) Catalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star Blue Light Ir2 Ir(II) Intermediate Ir3_star->Ir2 SET from Substrate Ir2->Ir3 Reduces TEMPO• Substrate Alkoxyamine RadCat Radical Cation Substrate->RadCat -e⁻ to *Ir(III) CarboCat Carbocation RadCat->CarboCat Cleavage (-TEMPO•) Product Fluorinated Product CarboCat->Product + F⁻ (Nucleophile)

Photoredox radical-polar crossover (RPCO) catalytic cycle for nucleophilic fluorination.

Conclusion

The integration of novel fluorinated saturated heterocyclic building blocks is a masterclass in physicochemical property tuning. By understanding the causal relationship between stereoelectronics, pKa, and LogP, and by leveraging modern photoredox methodologies like the RPCO pathway, medicinal chemists can systematically design out metabolic liabilities while designing in target affinity and oral bioavailability.

References

  • Discovery and Characterization of CD12681, a Potent RORγ Inverse Agonist... Source: ResearchGate URL:[Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: ChemRxiv URL:[Link]

  • α‐CF3‐Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry Source: ResearchGate URL:[Link]

  • Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning Source: ResearchGate URL:[Link]

Sources

Foundational

The 3,3-Difluoropiperidine Scaffold: A Modern Tool in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offerin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful means to modulate a compound's physicochemical and pharmacological properties. Among the repertoire of fluorinated motifs, the 3,3-difluoropiperidine scaffold has emerged as a particularly valuable building block in drug discovery. The gem-difluoro substitution at the 3-position of the piperidine ring imparts a unique combination of electronic and conformational effects that can be leveraged to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of the 3,3-difluoropiperidine scaffold, intended to serve as a technical resource for scientists engaged in the design and development of novel therapeutics.

The Strategic Advantage of Gem-Difluorination at the 3-Position

The introduction of a CF₂ group into the piperidine ring is far from a trivial substitution. It fundamentally alters the nature of this ubiquitous heterocyclic core. The high electronegativity of the fluorine atoms creates a strong dipole, influencing the acidity of the piperidine nitrogen and the molecule's overall polarity. Furthermore, the steric and electronic demands of the CF₂ group significantly impact the conformational equilibrium of the six-membered ring, a critical factor in determining how a molecule interacts with its biological target.

The 3,3-difluoro substitution, in particular, offers a nuanced approach to property modulation. Unlike the more common 4,4-difluoropiperidine, where the electronic effects are more distant from the ring nitrogen, the 3,3-disubstitution pattern places the electron-withdrawing CF₂ group in closer proximity, leading to a more pronounced impact on the pKa of the piperidine nitrogen. This can be a crucial parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for fine-tuning interactions with target proteins where the protonation state of the piperidine nitrogen is critical for binding.

Synthesis of the 3,3-Difluoropiperidine Scaffold

The synthesis of 3,3-difluoropiperidine and its derivatives can be approached through several strategic routes. A common and effective method involves the deoxofluorination of a corresponding 3-oxo-piperidine precursor. Other approaches include multi-step sequences starting from acyclic precursors.

Deoxofluorination of N-Protected 3-Piperidones

A widely employed strategy for the synthesis of 3,3-difluoropiperidines is the deoxofluorination of readily available N-protected 3-piperidones. This reaction directly converts the ketone functionality into the desired gem-difluoride.

Experimental Protocol: Synthesis of N-Boc-3,3-difluoropiperidine via Deoxofluorination

This protocol details the synthesis of N-Boc-3,3-difluoropiperidine from N-Boc-3-piperidone using a fluorinating agent such as (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor).

Materials:

  • N-Boc-3-piperidone

  • (Diethylamino)sulfur trifluoride (DAST) or Deoxofluor

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Fluorinating Agent: Slowly add the deoxofluorinating agent (e.g., DAST, 1.2-1.5 eq) dropwise to the stirred solution. Caution: Deoxofluorinating agents are hazardous and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-3,3-difluoropiperidine.

G cluster_0 Deoxofluorination of N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3,3-difluoropiperidine N-Boc-3,3-difluoropiperidine N-Boc-3-piperidone->N-Boc-3,3-difluoropiperidine DAST or Deoxofluor DCM, 0°C to rt

Caption: General scheme for the synthesis of N-Boc-3,3-difluoropiperidine.

Multi-step Synthesis from Acyclic Precursors

Alternative synthetic strategies build the 3,3-difluoropiperidine ring from acyclic starting materials. These methods offer flexibility for introducing substituents at various positions of the ring. One such approach involves the cyclization of a difluorinated amine precursor.[1]

Physicochemical and Conformational Properties

The introduction of the 3,3-difluoro group has a profound impact on the physicochemical properties and conformational behavior of the piperidine ring.

Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms at the 3-position significantly lowers the basicity of the piperidine nitrogen. The pKa of 3,3-difluoropiperidine is approximately 7.4, which is considerably lower than that of piperidine itself (pKa ≈ 11.2).[2] This reduction in basicity can be advantageous in drug design, as it can reduce off-target effects associated with highly basic amines, such as hERG channel inhibition, and can modulate a compound's solubility and membrane permeability.[3]

CompoundpKa
Piperidine~11.2
3,3-Difluoropiperidine ~7.4 [2]
4,4-Difluoropiperidine~9.3

Table 1: Comparison of the pKa values of piperidine and its fluorinated analogs.

Conformational Preferences

The conformational landscape of the piperidine ring is significantly altered by the 3,3-difluoro substitution. In the parent 3,3-difluoropiperidine, the chair conformation is still favored. However, the orientation of substituents on the nitrogen atom and the polarity of the solvent can have a dramatic effect on the conformational equilibrium of N-acyl derivatives.[4]

Computational and experimental studies have shown that for N-acyl-3,5-difluoropiperidines, increasing solvent polarity can favor the conformer with axial fluorine atoms. This is attributed to the larger dipole moment of the axial conformer, which is better stabilized in polar solvents.[4] While this specific data is for the 3,5-difluoro substitution pattern, it highlights the general principle that fluorine substitution can lead to solvent-dependent conformational changes. These conformational biases can be exploited to pre-organize a molecule into a bioactive conformation for optimal target binding.

The preference for axial or equatorial orientation of substituents is influenced by a combination of steric effects, hyperconjugation, and electrostatic interactions. The gauche effect, which is a stereoelectronic interaction, can also play a role in stabilizing certain conformations of fluorinated piperidines.[5]

G cluster_1 Conformational Equilibrium of N-Acyl-3,3-difluoropiperidine Equatorial_F Equatorial Fluorines Axial_F Axial Fluorines Equatorial_F->Axial_F Solvent Polarity

Caption: Solvent polarity can influence the conformational equilibrium of N-acyl-3,3-difluoropiperidines.

Applications in Medicinal Chemistry

The unique properties of the 3,3-difluoropiperidine scaffold have been successfully leveraged in various drug discovery programs. Its ability to modulate pKa, lipophilicity, and conformation, while also enhancing metabolic stability, makes it an attractive building block for lead optimization.

Case Study: Dopamine D4 Receptor Antagonists

In the development of dopamine D4 receptor (D4R) antagonists, the 3,3-difluoropiperidine scaffold was explored to modulate the physicochemical properties of lead compounds. While the introduction of the gem-difluoro group at the 3-position did lower the pKa of the piperidine nitrogen as expected, in some cases, it also led to a decrease in potency compared to the corresponding 4,4-difluoro analogs. This highlights the context-dependent nature of fluorine substitution and the importance of empirical evaluation in structure-activity relationship (SAR) studies.

Case Study: Apelin Receptor Agonists

The 3,3-difluoropiperidine moiety has been successfully incorporated into agonists of the apelin receptor. In one instance, the introduction of this scaffold led to a significant improvement in potency, with the effective concentration (EC₅₀) dropping from 162 nM to 6.5 nM.[6] This demonstrates the potential of the 3,3-difluoropiperidine group to enhance binding affinity, likely through a combination of favorable conformational effects and altered electronic properties.

Enhancing Drug-like Properties

Beyond direct target interactions, the 3,3-difluoropiperidine scaffold can improve a molecule's overall drug-like properties. The moderation of basicity can lead to improved oral absorption and reduced potential for phospholipidosis.[3][7] The C-F bonds are also highly resistant to metabolic degradation, which can block sites of metabolism and improve a drug's half-life.[8]

Conclusion

The 3,3-difluoropiperidine scaffold is a valuable and versatile tool in the medicinal chemist's arsenal. Its unique electronic and conformational properties provide a powerful means to fine-tune the pharmacological profile of drug candidates. By carefully considering the synthetic accessibility, the impact on physicochemical properties, and the specific requirements of the biological target, researchers can effectively utilize this scaffold to design and develop novel therapeutics with improved efficacy and safety profiles. As our understanding of the nuanced effects of fluorine in drug design continues to grow, the strategic application of motifs like 3,3-difluoropiperidine will undoubtedly play an increasingly important role in the future of medicine.

References

  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

  • Verniest, G., Surmont, R., De Kimpe, N., Thuring, J. W., & Macdonald, G. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4515–4517. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]

  • PubChem. (n.d.). 3,3-Difluoropiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Snyder, J. P., Chandrakumar, N. S., Sato, H., & Lankin, D. C. (2000). The Unexpected Diaxial Orientation of cis-3,5-Difluoropiperidine in Water: A Potent CF- - -NH Charge-Dipole Effect. Journal of the American Chemical Society, 122(3), 544–545. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Castro, J. L., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

  • Narayanan, S., et al. (2022). Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor. Bioorganic & Medicinal Chemistry, 66, 116789. [Link]

  • Venkatraman, S., et al. (2009). Discovery of N-{N-[(3-cyanobenzene) sulfonyl]-4(R)-(3,3-difluoropiperidin-1-yl)-(L)-prolyl}-4-[(30,50-dichloro-isonicotinoyl) amino]-(L)-phenylalanine (MK-0617), a highly potent and orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry Letters, 19(20), 5803–5806. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 40(24), 3842-3848. [Link]

  • Synple Chem. (n.d.). Application Note – Deoxyfluorination. [Link]

  • Moon, P. J., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(24), 13164–13170. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Kumar, A., & Singh, M. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(5), 765-770. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

  • Lin, G. W., et al. (2021). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Molecules, 26(13), 3999. [Link]

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Protocols & Analytical Methods

Method

Amide coupling conditions for 3,3-difluoropiperidine and azetidine carboxylic acids

Topic: Amide coupling conditions for 3,3-difluoropiperidine and azetidine carboxylic acids Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Focus...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amide coupling conditions for 3,3-difluoropiperidine and azetidine carboxylic acids Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Focus: 3,3-Difluoropiperidine and Azetidine Carboxylic Acids

Executive Summary

The formation of amide bonds between 3,3-difluoropiperidine and azetidine carboxylic acids presents a unique intersection of electronic deactivation and structural strain. Standard coupling protocols (e.g., EDC/NHS) often result in sluggish kinetics, incomplete conversion, or racemization due to the significantly reduced nucleophilicity of the gem-difluoro amine (pKa ~7.4) compared to its non-fluorinated counterparts (pKa ~11).

This guide details three optimized protocols designed to overcome these barriers. We prioritize T3P (Propylphosphonic anhydride) for its scalability and low epimerization profile, while providing HATU and Ghosez’s Reagent protocols for high-throughput screening and sterically demanding scenarios, respectively.

Scientific Context & Mechanistic Insight
The Fluorine Effect on Nucleophilicity

The primary challenge in this reaction is the 3,3-difluoropiperidine moiety. The gem-difluoro group at the C3 position exerts a strong electron-withdrawing inductive effect (


) on the piperidine nitrogen.
  • Piperidine pKa: ~11.2

  • 3,3-Difluoropiperidine pKa: ~7.4

This


pKa of nearly 4 log units renders the nitrogen significantly less nucleophilic. Consequently, the activated ester intermediate formed by standard coupling agents is often hydrolyzed by adventitious water faster than it is attacked by the amine.
Azetidine Ring Strain

Azetidine-2-carboxylic acid (and to a lesser extent the 3-isomer) is prone to ring-opening or polymerization under harsh acidic conditions or high thermal stress. Furthermore, activated azetidine-2-carboxylic acid derivatives are highly susceptible to racemization via oxazolone formation due to the ring strain facilitating the planar transition state.

Decision Matrix & Workflow

The following decision tree outlines the logic for selecting the appropriate protocol based on your specific substrate constraints (scale, chirality, and steric hindrance).

CouplingLogic Start Start: Select Coupling Strategy CheckChirality Is the Azetidine Acid Chiral (e.g., Azetidine-2-COOH)? Start->CheckChirality CheckScale Is the Reaction Scale > 1g? CheckChirality->CheckScale No (Achiral/Robust) MethodA Method A: T3P (EtOAc/Pyridine) *Low Epimerization* *Scalable* CheckChirality->MethodA Yes (Prevent Racemization) CheckScale->MethodA Yes (Green/Easy Workup) MethodB Method B: HATU/DIPEA (DMF) *High Reactivity* *Small Scale/HTS* CheckScale->MethodB No (<100mg) MethodC Method C: Ghosez's Reagent *Acid Chloride Route* *Stubborn Substrates* MethodB->MethodC If Conversion < 50%

Figure 1: Decision matrix for selecting coupling conditions. Method A is the preferred starting point for drug development due to scalability.

Experimental Protocols
Method A: T3P (Propylphosphonic Anhydride) – The Gold Standard

Best for: Scalability (>1g), chiral substrates, and ease of purification. Mechanism: T3P acts as a cyclic anhydride that activates the carboxylic acid. The byproduct is a water-soluble phosphonate, simplifying workup.

Reagents:

  • Azetidine carboxylic acid (1.0 equiv)

  • 3,3-Difluoropiperidine HCl salt (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Protocol:

  • Dissolution: In a reaction vessel equipped with a stir bar, suspend the Azetidine carboxylic acid (1.0 equiv) and 3,3-Difluoropiperidine HCl (1.1 equiv) in EtOAc (concentration 0.1 – 0.2 M).

    • Note: If the amine is a free base, reduce base equivalents by 1.0.

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv). Stir for 5 minutes.

    • Why Pyridine? It acts as both a base and an acylation catalyst, superior to DIPEA for T3P couplings involving deactivated amines.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Monitor by LCMS or 19F NMR (disappearance of starting amine signal).

  • Workup (Self-Validating):

    • Add water (equal volume). Stir for 10 minutes.

    • Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine/unreacted amine), then sat. NaHCO3 (to remove unreacted acid/T3P byproducts), and finally Brine.

    • Dry over MgSO4 and concentrate.

Yield Expectation: 80–95% Data Validation: T3P typically yields <1% racemization for sensitive substrates like azetidine-2-carboxylic acid [1].

Method B: HATU – High Throughput / Small Scale

Best for: Small scale (<100mg), achiral substrates, or initial library synthesis. Mechanism: Forms a highly reactive O-At-active ester.

Reagents:

  • Azetidine carboxylic acid (1.0 equiv)

  • 3,3-Difluoropiperidine HCl (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF or DMAc (anhydrous)

Protocol:

  • Pre-activation: Dissolve Azetidine carboxylic acid (1.0 equiv) in DMF (0.2 M). Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir at RT for 5–10 minutes.

    • Visual Check: Solution often turns yellow/orange upon activation.

  • Coupling: Add 3,3-Difluoropiperidine HCl (1.1 equiv) followed by additional DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 1–4 hours.

    • Note: If conversion stalls, heat to 40°C. Do not exceed 60°C to avoid azetidine degradation.

  • Workup:

    • Dilute with EtOAc. Wash extensively with LiCl (5% aq) or water to remove DMF.

    • Caution: Tetramethylurea byproducts from HATU can be difficult to remove without column chromatography.

Method C: Ghosez’s Reagent – The "Nuclear" Option

Best for: Sterically hindered systems or when Methods A/B fail to push conversion >50%. Mechanism: Converts the acid to an acid chloride in situ under neutral conditions, avoiding the harshness of SOCl2 or Oxalyl Chloride.

Reagents:

  • Azetidine carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)

  • 3,3-Difluoropiperidine (1.1 equiv)

  • Base: Et3N or DIPEA

  • Solvent: DCM or CHCl3 (anhydrous)

Protocol:

  • Acid Chloride Formation: Dissolve Azetidine carboxylic acid in dry DCM (0.2 M) at 0°C. Add Ghosez’s Reagent (1.2 equiv) dropwise.

  • Stir: Stir at 0°C to RT for 30–60 minutes.

    • Validation: Aliquot quenched with MeOH can be checked via LCMS (look for Methyl Ester mass) to confirm acid chloride formation.

  • Coupling: Cool back to 0°C. Add a solution of 3,3-Difluoropiperidine (1.1 equiv) and Et3N (2.5 equiv) in DCM.

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Standard aqueous wash (NaHCO3, Brine).

Comparative Data Analysis
FeatureMethod A (T3P)Method B (HATU)Method C (Ghosez)
Reactivity HighVery HighExtreme
Epimerization Risk Low (Preferred for chiral)ModerateModerate/High
Purification Excellent (Wash only)Difficult (Byproducts)Good
Atom Economy GoodPoorModerate
Cost Low (Bulk)HighModerate
Troubleshooting & QC Workflow

Common Failure Mode: Incomplete conversion of the amine. Diagnostic: 19F NMR is the superior diagnostic tool here.

  • Starting Material: Distinct triplet/multiplet for 3,3-difluoropiperidine.

  • Product: Signal shifts significantly upon amidation.

  • Protocol: Take a 50 µL aliquot, dilute in CDCl3 or DMSO-d6. No workup needed.

QC_Workflow Sample Reaction Aliquot Analysis 19F NMR Analysis Sample->Analysis Result1 Amine Signal Persists Analysis->Result1 Conversion <90% Result2 Product Signal Only Analysis->Result2 Conversion >95% Action1 Add 0.5 eq Catalyst (HOAt or DMAP) Result1->Action1 Action2 Proceed to Workup Result2->Action2

Figure 2: In-process control using 19F NMR to monitor the fluorinated amine consumption.

References
  • Dunetz, J. R., et al. (2011).[2][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

  • Valeur, E., & Bradley, M. (2009).[3] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[3] [Link]

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[3] "Rethinking amide bond synthesis." Nature, 480, 471–479.[3] [Link][3]

  • PubChem. (n.d.).[4] "3,3-Difluoropiperidine Compound Summary." National Library of Medicine.[4] [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone as a Next-Generation PROTAC Linker

Introduction: The Central Role of the Linker in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome sys...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's success.[4][5] Its length, rigidity, and chemical composition profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[5][6] An optimally designed linker can enhance cell permeability, improve pharmacokinetic properties, and orient the two proteins to maximize the efficiency of ubiquitin transfer.[7][8] This document provides a detailed guide to the application of a novel linker, Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone, for the development of highly effective PROTACs.

The PROTAC Mechanism of Action

A PROTAC's function is a catalytic cycle within the cell.[9] First, it simultaneously binds to the target POI and an E3 ligase, forming a ternary complex. This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the intact PROTAC to initiate another degradation cycle.[2][9]

PROTAC_Mechanism cluster_binding Binding & Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Scientific Rationale: Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone as a Privileged Linker Scaffold

This novel linker combines three structural motifs, each contributing unique and advantageous properties for PROTAC design.

  • Azetidine Core: The four-membered azetidine ring provides a rigid, compact, and three-dimensional scaffold.[10] Unlike flexible alkyl chains, its constrained nature can help pre-organize the PROTAC conformation, reducing the entropic penalty of ternary complex formation.[10] Azetidine is a recognized pharmacophore that can improve physicochemical properties and has been successfully incorporated into various bioactive molecules.[10][11][12]

  • 3,3-Difluoropiperidine Moiety: The piperidine ring is one of the most common N-heterocycles in pharmaceuticals.[13] The introduction of a gem-difluoro group at the 3-position offers several key benefits:

    • Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atoms can block sites of oxidative metabolism, potentially increasing the PROTAC's half-life.[14]

    • Conformational Control: Fluorine substitution can influence the pKa of the piperidine nitrogen and create favorable dipole interactions that lock the ring into a preferred conformation.[13] This can further enhance the rigidity and predictability of the linker's geometry.

    • Improved Physicochemical Properties: Fluorination can modulate lipophilicity and membrane permeability, which are critical for oral bioavailability and cell entry.[13][15]

  • Robust Amide Linkage: The central methanone (amide) bond is a stable and synthetically accessible linkage, commonly used in PROTAC synthesis due to its robustness and predictable geometry.[16]

The combination of these features suggests that Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone can serve as a superior linker, offering enhanced rigidity, metabolic stability, and control over the spatial orientation of the POI and E3 ligase ligands.

Experimental Protocols

Protocol 1: Synthesis of PROTACs via Amide Bond Formation

This protocol outlines a general strategy for synthesizing a PROTAC using the Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone linker. The synthesis is modular, involving the coupling of the linker to the POI ligand and the E3 ligase ligand.[16]

Materials:

  • POI-ligand with a carboxylic acid handle

  • 1-Boc-azetidin-3-amine

  • 3,3-Difluoropiperidine hydrochloride[15]

  • E3-ligand with a suitable functional group for coupling (e.g., amine)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: Trifluoroacetic acid (TFA)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)

Procedure:

  • Synthesis of Linker Intermediate (Amide Coupling): a. Dissolve 1-Boc-azetidin-3-amine (1.1 eq) and 3,3-difluoropiperidine hydrochloride (1.0 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes. c. In a separate flask, dissolve a POI-ligand bearing a carboxylic acid (1.0 eq) in anhydrous DMF. d. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the POI-ligand solution and stir for 5 minutes to pre-activate the carboxylic acid. e. Add the pre-activated POI-ligand solution dropwise to the amine mixture. f. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. g. Upon completion, quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield the Boc-protected linker-POI conjugate.

  • Boc Deprotection: a. Dissolve the purified Boc-protected conjugate in DCM. b. Add TFA (10-20 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by LC-MS). d. Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine intermediate.

  • Final PROTAC Synthesis (Second Amide Coupling): a. Dissolve the deprotected amine intermediate (1.0 eq) and an E3 ligase ligand bearing a carboxylic acid (e.g., a pomalidomide derivative) (1.1 eq) in anhydrous DMF.[17] b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the mixture. c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, purify the final PROTAC using reverse-phase preparative HPLC. e. Lyophilize the pure fractions to obtain the final product as a solid.

Synthesis_Workflow POI_COOH POI Ligand-COOH Step1 Amide Coupling (HATU, DIPEA) POI_COOH->Step1 Linker_NH2 Azetidin-Piperidine Linker Core Linker_NH2->Step1 E3_COOH E3 Ligand-COOH Step3 Final Amide Coupling (HATU, DIPEA) E3_COOH->Step3 Intermediate1 POI-Linker(Boc)-E3 Step1->Intermediate1 Step2 Boc Deprotection (TFA) Intermediate2 POI-Linker(NH2)-E3 Step2->Intermediate2 Final_PROTAC Final PROTAC Step3->Final_PROTAC Intermediate1->Step2 Intermediate2->Step3

Figure 2: General synthetic workflow for PROTAC assembly.
Protocol 2: In Vitro Evaluation of PROTAC Efficacy

A robust in vitro evaluation cascade is essential to characterize the performance of a newly synthesized PROTAC. This involves confirming ternary complex formation, assessing ubiquitination, and quantifying protein degradation.

Evaluation_Workflow Start Synthesized PROTAC Assay1 Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Start->Assay1 Step 1 Assay2 Target Ubiquitination Assay (e.g., In Vitro Kit, NanoBRET®) Assay1->Assay2 Step 2 (Confirms productive complex) Assay3 Protein Degradation Assay (Western Blot, HiBiT) Assay2->Assay3 Step 3 (Confirms mechanism) Analysis Data Analysis: DC50, Dmax, Kinetics Assay3->Analysis Step 4 End Optimized PROTAC Lead Analysis->End Outcome

Figure 3: Experimental workflow for in vitro PROTAC evaluation.

2.1 Ternary Complex Formation Assay (e.g., TR-FRET)

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the proximity between the POI and the E3 ligase induced by the PROTAC.[18] This confirms the primary mechanism of action.

  • Procedure:

    • Recombinantly express and purify the POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

    • Label the POI and E3 ligase with a FRET donor (e.g., Terbium-conjugated antibody) and acceptor (e.g., fluorescently tagged ligand or antibody), respectively.

    • In a microplate, incubate the labeled POI and E3 ligase with serial dilutions of the PROTAC.

    • After incubation (e.g., 1-2 hours at room temperature), read the plate on a TR-FRET enabled reader.

    • A high TR-FRET signal indicates the formation of the ternary complex. Data is often plotted as a "hook effect" curve, characteristic of ternary complex formation.[18]

2.2 Target Ubiquitination Assay

  • Principle: This assay directly measures the functional consequence of ternary complex formation: the ubiquitination of the target protein.[19][20]

  • Procedure (using a commercially available kit, e.g., LifeSensors or BPS Bioscience): [19]

    • Reconstitute assay components as per the manufacturer's protocol, which typically include E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ATP, and biotinylated-ubiquitin.

    • In a microplate, combine the target protein and serial dilutions of the PROTAC.

    • Initiate the ubiquitination reaction by adding the enzyme/ubiquitin master mix.

    • Incubate at 37°C for a specified time (e.g., 1-3 hours).

    • Stop the reaction and detect the level of biotinylated-ubiquitin conjugated to the POI using an appropriate detection method, such as AlphaLISA® or TR-FRET. An increase in signal correlates with increased ubiquitination and functional PROTAC activity.[21][22]

2.3 Protein Degradation Assay (DC50 and Dmax Determination)

  • Principle: This cellular assay quantifies the primary endpoint of PROTAC activity: the reduction in cellular levels of the target protein.[9][23] The key metrics are DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).[9][24]

  • Procedure (Western Blotting):

    • Cell Treatment: Plate cells (e.g., HEK293, or a cancer cell line relevant to the POI) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Immunoblotting: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.

    • Imaging and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

    • Calculation: Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percent degradation versus the log of PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[9]

Data Presentation

Quantitative data from degradation experiments should be summarized to compare the efficacy of different PROTACs or treatment conditions.

Table 1: Illustrative Degradation Data for a BRD4-Targeting PROTAC Note: The data presented is for illustrative purposes only.

PROTAC CandidateLinker TypeDC50 (nM)[9][24]Dmax (%)[9][24]Notes
PROTAC-AZD-01 Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone8.295High potency and efficacy.
PROTAC-PEG4 Standard PEG4 Linker45.782Lower potency, incomplete degradation.
PROTAC-Alkyl Flexible C8 Alkyl Linker112.575Significantly reduced activity.

Conclusion

The rational design of the linker is a cornerstone of developing successful PROTACs. The Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone scaffold offers a compelling combination of rigidity, metabolic stability, and synthetic tractability. By providing defined exit vectors and a pre-organized conformation, this linker has the potential to significantly improve the potency and drug-like properties of PROTACs. The protocols detailed herein provide a comprehensive framework for the synthesis and rigorous in vitro evaluation of PROTACs incorporating this advanced linker, enabling researchers to accelerate the development of next-generation targeted protein degraders.

References

Please note that while the references provided are authoritative, the specific application of the Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone linker in PROTACs is a novel concept presented in this note, and direct literature on this exact combination may not yet exist.

Sources

Method

Application Note &amp; Protocol: Reductive Amination Utilizing Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone

A Guide for the Synthesis of Novel Amines in Drug Discovery This document provides a comprehensive guide for the application of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone in reductive amination reactions. It is i...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for the Synthesis of Novel Amines in Drug Discovery

This document provides a comprehensive guide for the application of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone in reductive amination reactions. It is intended for researchers, scientists, and drug development professionals seeking to incorporate unique, sp³-rich scaffolds into their molecular designs.

Introduction: The Strategic Value of Azetidine and gem-Difluoropiperidine Moieties

In contemporary medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Small, strained ring systems and fluorinated motifs have emerged as powerful tools for modulating the properties of drug candidates.

  • The Azetidine Scaffold: The four-membered azetidine ring offers a unique combination of conformational rigidity and three-dimensionality from a compact structure.[1][2][3] Its incorporation into molecules can lead to enhanced metabolic stability, improved solubility, and precise vector positioning of substituents for optimal target engagement.[4][5] The strained nature of the ring, while providing desirable conformational constraint, also presents unique reactivity that can be harnessed in synthesis.[6]

  • The 3,3-Difluoropiperidine Moiety: The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. The gem-difluoro substitution on the piperidine ring, specifically at the 3-position, significantly lowers the basicity of the piperidine nitrogen.[7] This modulation of pKa can be critical for optimizing drug-receptor interactions and improving pharmacokinetic parameters such as oral bioavailability and cell permeability.[8]

The title compound, Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone, is a novel secondary amine that combines these two valuable scaffolds. This application note details its use in reductive amination, a robust and widely used transformation for the synthesis of complex amines from simple carbonyl precursors.

The Reductive Amination Reaction: Mechanism and Rationale

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an iminium ion intermediate, which is then reduced to the target amine.[3] The use of sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has become the gold standard for this transformation due to its mildness and selectivity.[9][10]

Mechanism Overview:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone, on a carbonyl compound (aldehyde or ketone). This is followed by dehydration to form a transient iminium ion. This step is often catalyzed by mild acid.

  • Hydride Reduction: Sodium triacetoxyborohydride selectively reduces the electrophilic iminium ion. The electron-withdrawing acetate groups on the boron atom temper its reducing power, preventing significant reduction of the starting aldehyde or ketone.[10] This selectivity allows for a convenient one-pot procedure.[11]

The choice of STAB is critical as it is sufficiently reactive to reduce the iminium intermediate but generally unreactive towards the starting carbonyl compound, thus minimizing the formation of alcohol byproducts.[3]

Experimental Protocol: Reductive Amination with a Model Aldehyde

This section provides a detailed, step-by-step protocol for the reductive amination of a model substrate, 4-cyanobenzaldehyde, using Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone.

Materials:

  • Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone

  • 4-Cyanobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone (1.0 eq).

  • Solvent and Aldehyde Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Add 4-cyanobenzaldehyde (1.0-1.2 eq).

  • Stirring and Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and subsequent iminium ion.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired tertiary amine product.

Table 1: Summary of Reaction Parameters

ParameterRecommended Value/ConditionRationale
Amine:Carbonyl Stoichiometry 1.0 : 1.0-1.2A slight excess of the carbonyl component can drive the reaction to completion.
Reducing Agent Stoichiometry 1.3 - 1.5 equivalentsEnsures complete reduction of the iminium ion.
Solvent 1,2-Dichloroethane (DCE)A non-protic solvent that is compatible with STAB and effectively solubilizes the reactants.[12]
Temperature Room Temperature (20-25 °C)Sufficient for most substrates; avoids potential side reactions.
Reaction Time 2 - 16 hoursSubstrate-dependent; should be monitored for completion.
Work-up Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches excess reducing agent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the reductive amination protocol.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Amine and Aldehyde to Anhydrous DCE B 2. Stir at RT (Iminium Formation) A->B C 3. Add STAB (Portion-wise) B->C D 4. Monitor Reaction (TLC or LC-MS) C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Aqueous Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Azetidinyl-Methanones

Authored by: A Senior Application Scientist Introduction: The Significance of the Azetidinyl-Methanone Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the Azetidinyl-Methanone Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles. The azetidinyl-methanone moiety, in particular, serves as a critical structural element in a wide array of biologically active compounds, acting as a versatile linker or a key pharmacophoric feature. These compounds have demonstrated efficacy in various therapeutic areas, including as enzyme inhibitors and receptor modulators. This guide provides a detailed overview of the general procedures for synthesizing azetidinyl-methanones, with a focus on practical, field-proven protocols and the underlying chemical principles.

Primary Synthetic Strategy: Amide Bond Formation via Activated Carboxylic Acids

The most robust and widely employed method for the synthesis of azetidinyl-methanones is the coupling of an azetidine derivative with a carboxylic acid. This approach offers great flexibility in introducing a wide range of substituents on both the azetidine ring and the acyl group. The core of this strategy lies in the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of the azetidine ring.

Mechanism and Rationale

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically achieved in one of two ways:

  • Conversion to an Acid Chloride: A highly reactive acyl chloride is formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate readily reacts with the azetidine nitrogen. While effective, this method can be harsh and may not be suitable for sensitive substrates.

  • In Situ Activation with Coupling Agents: This is the more common and milder approach. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or related intermediate, which is then readily attacked by the amine. The choice of coupling agent and additives (like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)) can be critical for suppressing side reactions, such as racemization, and improving yields.

Visualizing the General Workflow

The following diagram illustrates the general workflow for the synthesis of azetidinyl-methanones via amide coupling.

G cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Azetidine Azetidine Derivative ReactionVessel Reaction in Anhydrous Solvent (e.g., DCM, DMF) Azetidine->ReactionVessel CarboxylicAcid Carboxylic Acid CarboxylicAcid->ReactionVessel CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ReactionVessel Base Base (e.g., DIPEA, Et3N) Base->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Azetidinyl-methanone Purification->Product

Caption: General workflow for azetidinyl-methanone synthesis.

Detailed Experimental Protocol: Synthesis of (Azetidin-1-yl)(phenyl)methanone

This protocol provides a representative example of the synthesis of an azetidinyl-methanone using EDC as the coupling agent and HOBt as an additive to minimize side reactions.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Mass/Volume
Azetidine hydrochlorideC₃H₇N·HCl93.551.093.6 mg
Benzoic acidC₇H₆O₂122.121.0122.1 mg
EDC·HClC₉H₁₇N₃·HCl191.701.2230.0 mg
HOBt hydrateC₆H₅N₃O·xH₂O135.13 (anh)1.2162.2 mg (anh)
Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.00.52 mL
Dichloromethane (DCM)CH₂Cl₂84.93-10 mL
Saturated NaHCO₃ solutionNaHCO₃84.01-~20 mL
BrineNaCl58.44-~20 mL
Anhydrous MgSO₄MgSO₄120.37-As needed
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122.1 mg, 1.0 mmol), EDC·HCl (230.0 mg, 1.2 mmol), and HOBt hydrate (162.2 mg, 1.2 mmol).

  • Solvent Addition: Add 10 mL of anhydrous dichloromethane (DCM) to the flask.

  • Activation: Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Addition of Azetidine and Base: In a separate vial, dissolve azetidine hydrochloride (93.6 mg, 1.0 mmol) in a minimal amount of DCM and add diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol). Add this solution dropwise to the reaction mixture. The DIPEA serves to neutralize the azetidine hydrochloride and act as a base for the coupling reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with 10 mL of saturated aqueous NaHCO₃ solution, 10 mL of water, and 10 mL of brine. The aqueous washes remove unreacted starting materials and coupling byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (azetidin-1-yl)(phenyl)methanone.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthetic Routes

While amide coupling is the most common method, other strategies can be employed depending on the desired substitution pattern and the availability of starting materials.

Oxidation of Azetidinyl-methanols

If the corresponding azetidinyl-methanol is readily accessible, it can be oxidized to the desired ketone. This method is particularly useful for the synthesis of azetidin-3-yl ketones.

  • Common Oxidizing Agents:

    • Dess-Martin periodinane (DMP) in DCM.

    • Swern oxidation using oxalyl chloride, DMSO, and a hindered base like triethylamine.

    • Pyridinium chlorochromate (PCC) in DCM.

The choice of oxidant depends on the substrate's sensitivity to acidic or basic conditions. DMP is often favored for its mild reaction conditions.

Organometallic Addition to Azetidine-3-Carboxylic Acid Derivatives

This approach allows for the introduction of a variety of carbon-based substituents at the 3-position. A common strategy involves the use of a Weinreb amide (N-methoxy-N-methylamide) derivative of azetidine-3-carboxylic acid. The Weinreb amide reacts with organometallic reagents (e.g., Grignard reagents, organolithiums) to form a stable chelated intermediate, which upon acidic work-up, yields the desired ketone without over-addition to form a tertiary alcohol.

Visualizing the Weinreb Amide Route

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_workup Work-up cluster_product Product WeinrebAmide Azetidine-3-Weinreb Amide Chelate Stable Chelated Intermediate WeinrebAmide->Chelate Organometallic Organometallic Reagent (e.g., R-MgBr, R-Li) Organometallic->Chelate AcidWorkup Aqueous Acidic Work-up Chelate->AcidWorkup Product Azetidin-3-yl Ketone AcidWorkup->Product

Caption: Synthesis via organometallic addition to a Weinreb amide.

Troubleshooting and Key Considerations

  • Low Yields in Amide Coupling:

    • Cause: Incomplete activation of the carboxylic acid or decomposition of the coupling agent.

    • Solution: Ensure all reagents and solvents are anhydrous. Consider using a different coupling agent (e.g., HATU is often more efficient than EDC for hindered substrates).

  • Side Reactions:

    • Cause: Epimerization at the α-carbon of the carboxylic acid.

    • Solution: Use additives like HOBt or HOAt. Perform the reaction at lower temperatures (e.g., 0 °C).

  • Purification Challenges:

    • Cause: The urea byproduct from DCC or EDC can be difficult to remove.

    • Solution: If using DCC, the dicyclohexylurea byproduct is poorly soluble in DCM and can be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed with aqueous washes.

Conclusion

The synthesis of azetidinyl-methanones is a well-established field with a variety of reliable methods. The amide coupling approach stands out for its versatility, mild conditions, and broad substrate scope, making it the preferred method in many drug discovery and development settings. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can efficiently access a diverse range of these valuable chemical entities.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL: [Link]

  • Title: A convenient and economical method for the synthesis of N-Boc-azetidine-3-one Source: Tetrahedron Letters URL: [Link]

  • Title: The Weinreb Amide Source: Organic Syntheses URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with processing Azetidin-3-yl(3,3-difluoropiperidin-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with processing Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone (CAS: 1896965-77-7). This document provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to optimize the solubility of this compound in organic solvents for downstream synthesis or formulation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound precipitate out of moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A1: The solubility bottleneck stems from the molecule's high crystal lattice energy, which is driven by strong intermolecular hydrogen bonding. Structurally, the azetidine ring features a free secondary amine (a strong hydrogen-bond donor), while the methanone (amide) carbonyl acts as a powerful hydrogen-bond acceptor. In non-polar or moderately polar solvents, these solute-solute interactions outcompete solute-solvent interactions, leading to rapid aggregation and precipitation. While the 3,3-difluoropiperidine moiety is lipophilic, it is insufficient to overcome the strong polar network of the azetidine-amide core.

Q2: How can I systematically determine a better solvent system without wasting precious material? A2: We recommend utilizing the Hansen Solubility Parameters (HSP) rather than trial and error. HSP divides the total cohesive energy of a liquid into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[1]. Because the azetidine amide has high δP and δH requirements, you must select a solvent or binary mixture that matches this profile. Adding a protic co-solvent (e.g., 10–20% methanol or ethanol) to a bulk solvent like DCM disrupts the intermolecular amine-amide hydrogen bonds, effectively solvating the molecule.

Q3: I need to process this compound in a purely lipophilic organic solvent for my next synthetic step. What are my options? A3: If protic co-solvents interfere with your downstream chemistry, you have two primary chemical strategies:

  • Lipophilic Salt Formation: By reacting the basic azetidine amine with a long-chain aliphatic acid (e.g., decanoic acid, oleic acid, or docusate), you form a lipophilic salt[2]. The bulky, non-polar counterion shields the polar amine and drastically increases solubility in solvents like chloroform or toluene[3].

  • N-Boc Protection: If the compound is a synthetic intermediate, protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group eliminates the N-H hydrogen bond donor entirely[4]. This drastically lowers the lattice energy and renders the molecule highly soluble in almost all organic solvents.

Part 2: Experimental Protocols

Every protocol described below is designed as a self-validating system to ensure you can empirically verify the success of the solubility enhancement.

Protocol 1: Preparation of a Lipophilic Salt (Decanoate)

Causality: Decanoic acid protonates the azetidine nitrogen. The resulting decanoate counterion provides a large hydrophobic tail that enhances solvation in non-polar media, effectively masking the polar core.

  • Dissolution: Dissolve Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone (1.0 eq) in a minimal amount of a polar solvent (e.g., methanol) where it is initially soluble.

  • Salt Formation: Add decanoic acid (1.05 eq) to the solution and stir at room temperature for 2 hours to ensure complete proton transfer.

  • Isolation: Evaporate the methanol under reduced pressure using a rotary evaporator.

  • Resuspension: Resuspend the resulting residue in your target organic solvent (e.g., DCM or chloroform). The newly formed lipophilic salt will readily dissolve[2].

  • Self-Validation (FTIR): Confirm salt formation via Fourier-Transform Infrared Spectroscopy (FTIR). Look for the disappearance of the sharp secondary amine N-H stretch (typically around 3300 cm⁻¹) and the appearance of broader ammonium bands (2500–3000 cm⁻¹)[3].

Protocol 2: N-Boc Protection for Enhanced Organic Solubility

Causality: Di-tert-butyl dicarbonate (Boc₂O) reacts with the secondary amine to form a carbamate. This removes the hydrogen-bond donor capacity of the nitrogen, preventing self-association and dramatically increasing lipophilicity.

  • Setup: Suspend the amine (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO₃ (1:1 v/v)[4].

  • Reagent Addition: Add Boc₂O (1.2 eq) portion-wise at 0 °C. Note: Cooling is required to control the exothermic release of CO₂ and tert-butanol.

  • Reaction: Warm the reaction to room temperature and stir vigorously for 4–6 hours. The biphasic system ensures the amine remains unprotonated and nucleophilic in the organic layer while the aqueous layer buffers the reaction.

  • Workup: Separate the organic (DCM) layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Self-Validation (TLC): Perform Thin Layer Chromatography (TLC). The protected product will show a significant shift to a higher Retention factor (Rf) value (less polar) compared to the baseline-sticking starting material. The product will now be freely soluble in hexanes, EtOAc, and DCM.

Part 3: Data Presentation

Table 1: Summary of Solubility Enhancement Strategies

StrategyMechanism of ActionRecommended SolventsQuantitative/Expected Outcome
Co-solvency (HSP Matching) Disrupts intermolecular H-bonds using protic additives[1].DCM/MeOH (9:1), THFImmediate dissolution; API remains in free-base form.
Lipophilic Salt Formation Masks the polar amine with a bulky, hydrophobic counterion[3].Chloroform, DCM, Toluene>10-fold increase in lipid/organic solubility; forms a stable salt.
N-Boc Protection Covalently eliminates the N-H hydrogen bond donor[4].Hexanes, EtOAc, DCMComplete solubility in non-polar media; requires downstream deprotection.

Part 4: Logical Workflow Visualization

G Start Solubility Issue: Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone CheckIntent What is the intended downstream application? Start->CheckIntent Intermediate Synthetic Intermediate (Covalent modification allowed) CheckIntent->Intermediate Final Final Formulation / Reaction (Free base or salt required) CheckIntent->Final Boc Perform N-Boc Protection (Eliminates N-H H-bond donor) Intermediate->Boc Salt Form Lipophilic Salt (e.g., Decanoate/Docusate) Final->Salt Non-polar solvent required Solvent Optimize Solvent via HSP (Add 10% MeOH to DCM) Final->Solvent Protic co-solvents tolerated Success Successfully Solubilized Target Concentration Reached Boc->Success Salt->Success Solvent->Success

Decision tree for troubleshooting the organic solubility of the azetidine amide.

Part 5: References

  • Solubility of Organic Compounds - Chemistry University of Calgary [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate[Link]

  • Synthesis and Characterization of Lipophilic Salts of Metformin to Improve Its Repurposing for Cancer Therapy National Institutes of Health (PMC)[Link]

  • tert-Butyloxycarbonyl protecting group Wikipedia [Link]

Sources

Optimization

Purification methods for fluorinated azetidine amides

Technical Support Center: Purification & Handling of Fluorinated Azetidine Amides Overview Fluorinated azetidines are highly sought after in medicinal chemistry as metabolically stable bioisosteres for larger, more lipop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of Fluorinated Azetidine Amides

Overview

Fluorinated azetidines are highly sought after in medicinal chemistry as metabolically stable bioisosteres for larger, more lipophilic rings[1]. The incorporation of a fluorine atom significantly modulates the basicity of the azetidine nitrogen and alters the overall dipole moment of the molecule[2]. When functionalized as amides, these compounds present unique purification challenges due to the interplay between the lipophilic fluorine moiety and the hydrogen-bonding capacity of the amide carbonyl.

The following guide provides field-proven troubleshooting strategies, self-validating protocols, and decision matrices to ensure high-yield purification of these complex heterocycles.

Core Purification Workflow

Workflow Crude Crude Fluorinated Azetidine Amide NP_Flash Normal Phase Flash (Silica, Hex/EtOAc) Crude->NP_Flash Initial Cleanup CheckChiral Chiral Center Present? RP_HPLC Reverse Phase HPLC (C18, MeCN/H2O) CheckChiral->RP_HPLC No SFC Chiral SFC (Supercritical CO2) CheckChiral->SFC Yes NP_Flash->CheckChiral PureAchiral Pure Achiral Product RP_HPLC->PureAchiral PureChiral Enantiopure Product SFC->PureChiral

Fig 1. Standard purification decision matrix for fluorinated azetidine amides.

Section 1: Chromatographic Behavior & Flash Purification (FAQs)

Q: Why do my fluorinated azetidine amides streak severely on standard silica gel, and how can I improve resolution? A:

  • Causality: The highly electronegative fluorine atom(s) withdraw electron density from the azetidine core. While the amide nitrogen is non-basic, the carbonyl oxygen remains a strong hydrogen-bond acceptor. This creates a strong, localized dipole that interacts unpredictably with the acidic silanol groups on standard silica, leading to peak tailing and streaking.

  • Solution: Transition to deactivated silica or utilize a highly polar, non-protic modifier in your mobile phase. For diastereomer separation, normal phase chromatography is highly effective because the rigid 3D conformation of the azetidine ring exposes the fluorine atoms differently depending on the stereochemistry[3].

Q: What is the most reliable method for separating enantiomers of fluorinated azetidine amides? A: Supercritical Fluid Chromatography (SFC) is the gold standard. The high diffusivity of supercritical CO₂ easily penetrates the dense, lipophilic electron cloud of the fluorinated core, while chiral stationary phases (like Chiralpak AD-H) interact selectively with the amide carbonyl.

Section 2: Handling Intermediates - The Hydrochloride Salt Trap

Q: When synthesizing azetidine amides from sulfinyl-protected precursors, my intermediate hydrochloride salt fails to precipitate cleanly. What is going wrong? A:

  • Causality: A critical bottleneck in the one-pot deprotection and amidation of azetidines is solvent selection. As demonstrated in recent scalable methodologies for enantioenriched azetidines[3], using solvents with high dielectric constants, such as DMF, significantly enhances the solubility of the azetidine hydrochloride salt. This prevents the salt from crashing out, rendering simple purification by filtration impossible and carrying impurities into the subsequent acylation step.

  • Solution: Perform the sulfinamide cleavage in diethyl ether. The low polarity of ether ensures the quantitative precipitation of the azetidine hydrochloride salt, allowing for isolation via simple filtration before resuspension in dichloromethane (DCM) for the amide coupling[3].

SaltTroubleshooting Deprotect Sulfinamide Cleavage (HCl in Ether) Salt Azetidine HCl Salt Precipitation Deprotect->Salt SolventCheck Is DMF used as solvent? Salt->SolventCheck FilterIssue Salt Solubilizes Filtration Fails SolventCheck->FilterIssue Yes FilterSuccess Clean Filtration High Purity SolventCheck->FilterSuccess No (Use Ether/DCM) AmideCouple Acylation / Amide Coupling FilterIssue->AmideCouple Crude Carryover (Low Yield) FilterSuccess->AmideCouple Pure Intermediate (High Yield)

Fig 2. Troubleshooting solvent effects during azetidine hydrochloride salt isolation.

Section 3: Quantitative Data Summarization

Table 1: Recommended Solvent Systems for Fluorinated Azetidine Amide Purification

Purification StageRecommended Stationary PhaseMobile Phase SystemModifierRationale (Causality)
Initial Cleanup Silica Gel (Normal Phase)Hexanes / EtOAc (Gradient: 10% to 80%)NoneRemoves highly non-polar fluorinated byproducts and baseline organic salts.
Diastereomer Separation Silica Gel (Normal Phase)DCM / MeOH (Gradient: 0% to 5%)0.1% NH₄OHThe rigid 3D conformation of the azetidine ring allows separation; NH₄OH suppresses silanol interactions.
Enantiomer Resolution Chiral SFC (e.g., Chiralpak AD-H)Supercritical CO₂ / MeOH (80:20)0.1% DiethylamineCO₂ provides high diffusivity for the dense fluorinated core; DEA sharpens the amide peaks.
Final Polishing C18 (Reverse Phase HPLC)Water / Acetonitrile (Gradient: 5% to 95%)0.1% TFAEnsures >99% purity for biological assays; TFA maintains the amide in a neutral state for sharp elution.

Section 4: Self-Validating Experimental Protocol

Protocol: Step-by-Step Isolation and Amidation of Azetidine Hydrochloride Salts This protocol is designed as a closed, self-validating system to ensure high-purity amide formation without the need for intermediate chromatography[3].

Step 1: Sulfinamide Cleavage Dissolve the protected fluorinated azetidine in anhydrous diethyl ether (0.1 M concentration). Add anhydrous HCl (4.0 M in dioxane, 3.0 equivalents) dropwise at 0 °C.

  • Causality: Ether forces the resulting hydrochloride salt out of solution due to its low dielectric constant, preventing the formation of soluble complexes.

Step 2: Self-Validation Check (Critical) After 2 hours, allow the precipitate to settle. Sample the clear supernatant and analyze via TLC or LC-MS.

  • Validation: The complete absence of the starting material mass in the supernatant confirms 100% precipitation. If starting material remains, add 1.0 additional equivalent of HCl and stir for 30 minutes.

Step 3: Filtration Pass the heterogeneous mixture through a glass frit. Wash the filter cake with additional cold diethyl ether (2 x 10 mL).

  • Causality: The cold ether wash removes organic-soluble impurities (e.g., cleaved sulfinyl byproducts) while keeping the highly polar salt intact on the frit.

Step 4: Resuspension & Acylation Transfer the insoluble azetidine hydrochloride salt to a clean, dry flask. Suspend in anhydrous DCM (Strictly avoid DMF). Add the desired acyl chloride (1.2 equivalents) followed by triethylamine (3.0 equivalents) at 0 °C.

  • Causality: Triethylamine neutralizes the HCl salt, solubilizing the free azetidine intermediate in DCM and immediately driving the acylation forward before any degradation or dimerization can occur.

Step 5: Final Workup Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. The resulting fluorinated azetidine amide is typically >90% pure prior to final HPLC polishing.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications. 3

  • Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. ChemComm - RSC Publishing. 1

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate.2

Sources

Troubleshooting

Preventing racemization during synthesis of chiral azetidine derivatives

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development focused on the stereoselective synthesis of azetidine derivatives. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development focused on the stereoselective synthesis of azetidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of these vital chiral building blocks.

Azetidines are valuable structural motifs in medicinal chemistry, and maintaining their stereochemical integrity is paramount to their biological activity.[1][2][3] This resource is designed to provide you with the expertise and practical guidance to overcome common hurdles and ensure the stereochemical purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral azetidine synthesis, and why is it a significant problem?

A: Racemization is the process by which a single enantiomer of a chiral molecule converts into an equal mixture of both enantiomers (a racemate), resulting in a loss of optical activity. In the synthesis of chiral azetidines, this leads to the formation of the undesired enantiomer, which can be difficult and costly to separate. More importantly, the biological activity of a drug molecule is often exclusive to one enantiomer. The presence of the other can lead to reduced efficacy, off-target effects, or even toxicity.

Q2: What are the common mechanistic pathways that lead to racemization during azetidine synthesis?

A: Racemization during the synthesis of chiral azetidines can occur through several mechanisms, largely dependent on the reaction conditions and the nature of the substrates and intermediates. Two prevalent pathways are:

  • Enolization/Enolate Formation: For azetidines with a carbonyl group at the 2- or 3-position (azetidin-2-ones or azetidin-3-ones), basic or acidic conditions can promote the formation of an achiral enol or enolate intermediate.[4] Reprotonation of this intermediate can occur from either face, leading to a racemic mixture.

  • Ring-Opening and Re-closure: Certain reaction conditions, particularly with highly strained or activated azetidines, can induce a temporary ring-opening to form an achiral or rapidly equilibrating intermediate. Subsequent ring-closure can then proceed without stereocontrol, resulting in racemization.[5]

Q3: How does the choice of protecting group for the azetidine nitrogen influence stereochemical stability?

A: The nitrogen protecting group plays a crucial role in maintaining the stereochemical integrity of the azetidine ring. Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., tosyl (Ts), mesyl (Ms), or tert-butanesulfonyl (Bus)), are often preferred.[2][6] These groups decrease the nucleophilicity and basicity of the nitrogen atom, which can help to:

  • Prevent Ring-Opening: By reducing the nitrogen's ability to participate in ring-opening reactions, the overall stability of the azetidine ring is enhanced.

  • Discourage Enolate Formation: In the case of azetidinones, a less basic nitrogen can decrease the propensity for deprotonation at the α-carbon.

  • Influence Conformation: The steric and electronic properties of the protecting group can influence the conformational preferences of the ring and its substituents, which can in turn affect the stereochemical outcome of subsequent reactions.

Conversely, more labile protecting groups might not offer the same level of stereochemical protection under certain reaction conditions.

Troubleshooting Guide: Preventing Racemization

This section provides a structured approach to diagnosing and solving racemization issues encountered during the synthesis of chiral azetidine derivatives.

Problem 1: Racemization during the formation of the azetidine ring.

Symptoms:

  • The enantiomeric excess (ee) or diastereomeric ratio (dr) of the purified azetidine product is significantly lower than that of the starting chiral precursor.

  • Chiral HPLC or NMR analysis shows the presence of the undesired enantiomer or diastereomer.

Root Causes & Corrective Actions:

Potential Cause Explanation Recommended Solutions
Harsh Reaction Conditions Elevated temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for racemization.- Lower the reaction temperature: Conduct the cyclization at the lowest temperature that allows for a reasonable reaction rate.[7] - Minimize reaction time: Monitor the reaction closely and quench it as soon as it reaches completion.
Inappropriate Base Strong, non-hindered bases can readily deprotonate stereogenic centers, especially those alpha to a carbonyl group, leading to enolization and racemization.[4]- Use a weaker or sterically hindered base: Consider bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DBU or DIPEA.[4] - Optimize base stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently.
Solvent Effects Polar aprotic solvents can sometimes stabilize charged, achiral intermediates that lead to racemization.- Solvent screening: Experiment with a range of solvents with varying polarities to identify one that minimizes racemization.
Unstable Intermediates The reaction may proceed through a transient, achiral intermediate that is prone to non-stereoselective ring closure.- Modify the reaction mechanism: Consider alternative synthetic routes that avoid the formation of such intermediates. For example, methods utilizing chiral auxiliaries can provide better stereocontrol.[8]
Problem 2: Racemization during post-cyclization modifications of the chiral azetidine.

Symptoms:

  • A stereochemically pure azetidine derivative undergoes racemization during subsequent functionalization or deprotection steps.

Root Causes & Corrective Actions:

Potential Cause Explanation Recommended Solutions
Acidic or Basic Deprotection The conditions required to remove a protecting group can be harsh enough to cause racemization of the azetidine core.- Use orthogonal protecting groups: Select protecting groups that can be removed under mild conditions that do not affect the stereocenter of interest. For example, a Boc group can be removed under acidic conditions that may not affect a stereocenter sensitive to base.[2] - Careful pH control: If acidic or basic conditions are unavoidable, carefully buffer the reaction mixture to maintain a pH range that minimizes racemization.
Activation for Amide Coupling The activation of a carboxylic acid on the azetidine ring for amide bond formation can lead to racemization, a well-documented issue in peptide synthesis that is also relevant here.[4][9]- Use racemization-suppressing coupling reagents: Employ additives like HOBt, HOAt, or Oxyma Pure in combination with carbodiimides (e.g., DIC, EDC) to minimize racemization.[4][7][9] - Pre-activation at low temperatures: Activate the carboxylic acid at a low temperature before adding the amine component.
Nucleophilic Ring-Opening Certain nucleophiles can attack the azetidine ring, leading to a temporary ring-opening and subsequent loss of stereochemistry upon re-closure.[5]- Choose milder nucleophiles: If possible, use less aggressive nucleophiles. - Protect the azetidine nitrogen: A robust electron-withdrawing protecting group can decrease the susceptibility of the ring to nucleophilic attack.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a Chiral Azetidin-3-one using a Chiral Auxiliary

This protocol is adapted from methodologies that utilize chiral sulfinamides to introduce stereochemistry, which is then transferred to the azetidine ring.[2][8]

  • Synthesis of the Chiral N-propargylsulfinamide:

    • To a solution of (R)-tert-butanesulfinamide (1.0 eq) and the desired propargyl bromide (1.1 eq) in an appropriate solvent (e.g., THF), add a suitable base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Oxidative Cyclization to the Azetidin-3-one:

    • Dissolve the chiral N-propargylsulfinamide (1.0 eq) in a suitable solvent (e.g., DCE).

    • Add an oxidant (e.g., m-CPBA, 1.2 eq) and stir at room temperature to form the corresponding sulfonamide.

    • To this solution, add a gold catalyst (e.g., AuCl(PPh3)/AgOTf) and stir at the optimal temperature until the reaction is complete (monitor by TLC or LC-MS).[2]

    • Quench the reaction, and purify the resulting chiral azetidin-3-one by column chromatography.

  • Determination of Enantiomeric Excess:

    • Analyze the purified product using chiral HPLC to determine the enantiomeric excess.

Protocol 2: Minimizing Racemization during Amide Coupling of an Azetidine-2-carboxylic Acid

This protocol incorporates best practices from peptide synthesis to preserve stereochemical integrity.[7][9]

  • Pre-activation of the Carboxylic Acid:

    • Dissolve the N-protected chiral azetidine-2-carboxylic acid (1.0 eq) and a racemization-suppressing additive (e.g., Oxyma Pure, 1.1 eq) in a suitable solvent (e.g., DMF) in a reaction vessel.

    • Cool the solution to 0 °C.

    • Add the coupling agent (e.g., DIC, 1.1 eq) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • In a separate vessel, dissolve the amine (1.2 eq) and a mild, sterically hindered base (e.g., NMM, 1.5 eq) in DMF.

    • Add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and stir until completion.

  • Work-up and Analysis:

    • Perform a standard aqueous work-up to isolate the product.

    • Analyze the crude and purified product for diastereomeric purity by HPLC or NMR spectroscopy.

Visualizing Reaction Pathways

Workflow for Troubleshooting Racemization

G cluster_0 Problem Identification cluster_1 Investigation of Cyclization Step cluster_2 Investigation of Post-Cyclization Steps cluster_3 Optimization Strategies A Low ee or dr in Azetidine Product B Review Reaction Conditions: - Temperature - Time - Base - Solvent A->B D Review Deprotection Conditions A->D F Lower Temperature / Shorter Time B->F G Change Base / Solvent B->G C Analyze Reaction Intermediates (if possible) I Employ Orthogonal Protecting Groups D->I E Review Functionalization Conditions (e.g., amide coupling) H Use Racemization-Suppressing Reagents E->H

Caption: A flowchart for diagnosing and resolving racemization issues.

Mechanism of Racemization via Enolate Formation

G cluster_0 cluster_1 cluster_2 Start (R)-Azetidinone Intermediate Achiral Enolate Start->Intermediate + Base - H+ End_R (R)-Azetidinone Intermediate->End_R + H+ End_S (S)-Azetidinone Intermediate->End_S + H+

Caption: Base-catalyzed racemization of a chiral azetidinone.

References

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. (n.d.). [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. (2024). [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. (2024). [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. (2022). [Link]

  • Synthesis of chiral Azetidine and its application in asymmetric synthesis. ResearchGate. (2025). [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (n.d.). [Link]

  • Azetidine synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • 1.2 Azetidinones (~-Lactams). (n.d.). [Link]

  • Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ResearchGate. (2025). [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. (2024). [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. (2020). [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers (RSC Publishing). (2025). [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). [Link]

  • Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. (2010). [Link]

Sources

Optimization

Technical Support Center: Thermal Stability of gem-Difluoropiperidine Motifs

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and handling of gem-difluoropiperidine motifs. This guide is designed for researchers, medicinal chemists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of gem-difluoropiperidine motifs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating these valuable fluorinated scaffolds into their work. The introduction of a gem-difluoro group into the piperidine ring can significantly enhance metabolic stability, modulate pKa, and influence conformation, making it a powerful tool in modern medicinal chemistry.[1][2] However, the unique electronic properties of this moiety also present specific challenges related to thermal stability and reactivity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of working with gem-difluoropiperidines, ensuring the integrity of your synthetic routes and the quality of your target compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and handling of gem-difluoropiperidine derivatives.

Q1: I'm observing low yields and incomplete conversion during the deoxofluorination of a piperidone precursor. What are the likely causes and solutions?

Low conversion during the synthesis of gem-difluoropiperidines from their corresponding ketones is a common issue, often stemming from reagent quality, reaction conditions, or substrate reactivity.

Possible Causes & Recommended Actions:

  • Fluorinating Agent Degradation: Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are moisture-sensitive. Exposure to ambient humidity can hydrolyze the reagent, rendering it inactive.

    • Solution: Always use a fresh bottle or a properly stored aliquot of the fluorinating agent. Handle the reagent under a strict inert atmosphere (Nitrogen or Argon). If you suspect degradation, it is best to use a new, sealed bottle. N-F based electrophilic fluorinating agents are often more stable and easier to handle.[3][4]

  • Sub-Optimal Thermal Control: Deoxofluorination reactions are often highly exothermic. A rapid increase in the local temperature can lead to the formation of complex byproducts and reagent decomposition.

    • Solution: Maintain stringent temperature control throughout the addition of the fluorinating agent. A reaction temperature of -78 °C (dry ice/acetone bath) is standard for the slow addition of DAST.[1] After addition, the reaction is typically allowed to warm slowly to room temperature.

  • Insufficient Equivalents: Using too little of the fluorinating agent will naturally lead to incomplete conversion.

    • Solution: While a slight excess (e.g., 1.2-1.5 equivalents) is common, highly unreactive piperidone substrates may require a larger excess.[1] Perform small-scale test reactions to optimize the stoichiometry for your specific substrate.

  • Formation of Stable Intermediates: The reaction may stall at an intermediate stage, such as a fluoro-enol ether, which may be resistant to further conversion under the reaction conditions.

Troubleshooting Workflow: Low Deoxofluorination Yield

This decision tree can help diagnose the root cause of poor reaction performance.

G start Low Yield / Incomplete Conversion check_reagent Is the fluorinating agent new and handled under inert atmosphere? start->check_reagent reagent_no Use a fresh, sealed bottle of reagent under N2/Ar. check_reagent->reagent_no No reagent_yes Yes check_reagent->reagent_yes check_temp Was the reaction maintained at -78°C during addition? reagent_yes->check_temp temp_no Improve cooling and ensure slow, dropwise addition. check_temp->temp_no No temp_yes Yes check_temp->temp_yes check_equiv Are you using at least 1.2 equivalents of the agent? temp_yes->check_equiv equiv_no Increase stoichiometry to 1.5-2.0 eq. and re-run. check_equiv->equiv_no No equiv_yes Yes check_equiv->equiv_yes check_byproducts Analyze crude reaction by 19F NMR / LC-MS. Are byproducts observed? equiv_yes->check_byproducts byproducts_yes Significant decomposition or stable intermediates observed. Proceed to Q2. check_byproducts->byproducts_yes Yes byproducts_no Substrate may be inherently unreactive. Consider a more powerful fluorinating agent (e.g., Deoxo-Fluor®) or alternative synthetic route. check_byproducts->byproducts_no No

Caption: Troubleshooting workflow for low deoxofluorination yield.

Q2: My reaction mixture is turning dark, and I'm seeing multiple unidentified spots on TLC and peaks in the mass spectrum. What kind of decomposition is happening?

Darkening of the reaction mixture and the appearance of multiple byproducts often indicate thermal decomposition of the gem-difluoropiperidine ring or related intermediates. The high C-F bond energy generally confers stability, but the piperidine ring is not immune to degradation, especially under harsh conditions.[5]

Potential Decomposition Pathways:

  • HF Elimination: Under strongly basic conditions or at elevated temperatures, the piperidine ring can undergo elimination of hydrogen fluoride (HF) to form a more conjugated system, such as a fluorinated dihydropyridine or an enamine. This is particularly a concern for 2,2- and 3,3-difluoropiperidines. The resulting unsaturated compounds are often unstable and can polymerize, leading to tar-like byproducts.

  • Ring Opening: Highly strained systems or the presence of potent Lewis acids at high temperatures can promote cleavage of the C-C or C-N bonds within the ring. While less common for simple piperidines, this can be a significant issue in more complex, bicyclic systems.[6][7]

  • Reaction with Nucleophiles: The carbon atom bearing the two fluorine atoms is electron-deficient and can be susceptible to nucleophilic attack, although this is more common in gem-difluoroalkenes where an addition-elimination mechanism can operate.[8]

Visualizing Potential Instability

The position of the gem-difluoro motif influences potential decomposition routes. 4,4-difluoropiperidines are generally the most robust, while 2,2-difluoropiperidines have a higher propensity for elimination involving the nitrogen lone pair.

G cluster_0 4,4-Difluoropiperidine (High Stability) cluster_1 2,2-Difluoropiperidine (Potential Instability) a b Generally stable. No facile elimination pathways. c arrow Elimination (Base, Δ) d Susceptible to HF elimination, especially with base, to form a cyclic enamine. e

Caption: Comparison of stability between 4,4- and 2,2-difluoropiperidines.

Analytical Strategy for Identifying Byproducts:

To effectively troubleshoot, you must identify the decomposition products.

Analytical TechniqueInformation Gained
¹⁹F NMR Spectroscopy The most powerful tool. Allows for direct observation of the CF₂ signal of the product, unreacted intermediates, and any fluorine-containing byproducts. Chemical shifts and coupling constants provide structural clues.
LC-MS Provides molecular weights of components in the mixture. Fragmentation patterns from MS/MS analysis can help elucidate the structures of byproducts.[9]
¹H and ¹³C NMR Can reveal the loss of the piperidine ring structure, the appearance of new olefinic protons (indicative of elimination), or other structural rearrangements.
FT-IR Spectroscopy Useful for detecting the appearance or disappearance of key functional groups, such as C=C double bonds or carbonyl groups from ring-opening and hydrolysis.[10]

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the general thermal stability of an N-Boc protected 4,4-difluoropiperidine, and can it withstand heated reactions like a Suzuki coupling?

An N-Boc protected 4,4-difluoropiperidine is a robust motif with good thermal stability. The strong C-F bonds and the lack of an easy elimination pathway contribute to its stability. Generally, these compounds can withstand temperatures up to 100-120 °C for extended periods, which is compatible with many standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

However, stability is not absolute and depends on the reaction environment:

  • Prolonged High Temperatures: Exceeding 150 °C for many hours can lead to decomposition. Thermal decomposition of fluorinated compounds can be initiated by the cleavage of the weakest bond in the molecule.[11]

  • Strongly Basic/Acidic Conditions: While generally stable, extreme pH at high temperatures can promote degradation. For instance, Boc-deprotection can occur under strongly acidic conditions, and while less common, very strong bases at high heat could potentially abstract a proton alpha to the nitrogen.

  • Catalyst Interaction: While rare, some transition metal catalysts could potentially interact with the C-F bond, though this is more of a concern for C(sp²)-F bonds.

Recommendation: For heated reactions, it is always best to run a small-scale test reaction and monitor the stability of your starting material by LC-MS or ¹⁹F NMR over time.

Q4: How do different N-protecting groups influence the stability and reactivity of the gem-difluoropiperidine ring?

The N-protecting group has a profound impact by modulating the electron density of the nitrogen and the overall steric environment.

  • Electron-Withdrawing Groups (Boc, Cbz): These groups decrease the nucleophilicity and basicity of the piperidine nitrogen. This can be beneficial as it reduces the likelihood of the nitrogen participating in side reactions. It also makes the ring protons more acidic, though rarely to the point of causing issues with moderate bases.

  • Electron-Donating Groups (Benzyl, Methyl): These groups increase the basicity of the nitrogen. This can be problematic in reactions where the nitrogen can act as a nucleophile or a base, potentially leading to side reactions or catalyst inhibition. A more basic nitrogen can also facilitate elimination pathways in susceptible systems (like 2,2-difluoro derivatives).

  • Acid/Base Labile Groups: The choice of protecting group dictates the conditions the ring can withstand. A Boc group is sensitive to strong acid, while a Cbz group is removed by hydrogenolysis. Ensure that your planned reaction conditions are compatible with the protecting group to avoid unintended deprotection and subsequent side reactions.

Q5: Are there specific reagents or conditions that should be avoided when working with these motifs?

Yes. While robust, their stability is not universal.

Conditions to Approach with Caution:

  • Strong, Non-hindered Bases (e.g., NaH, NaOMe): These can promote HF elimination, particularly from 2,2- or 3,3-difluoropiperidines. If a strong base is required, consider a bulkier base like LHMDS or KHMDS at low temperatures.[12]

  • Reducing Agents like LiAlH₄: These can sometimes reduce C-F bonds, although this is not typically a high-yielding reaction. If a reduction is needed near the fluorinated center, milder reagents like NaBH₄ are generally safer.

  • High Temperatures with Strong Lewis Acids: This combination can potentially catalyze ring-opening or rearrangement reactions.

  • Gaseous Fluorinating Agents: While not typically used on an intact piperidine, reagents like elemental fluorine (F₂) are extremely reactive and require specialized equipment and protocols for safe handling.[13]

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of N-Boc-4,4-difluoropiperidine

This protocol describes a standard deoxofluorination of N-Boc-4-piperidone using DAST.[1]

Materials:

  • N-Boc-4-piperidone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: This low temperature is critical to control the exothermic reaction and prevent the formation of byproducts.

  • Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the cooled solution via syringe, ensuring the internal temperature remains below -70 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution. Safety Note: Quenching can be vigorous. Perform this step slowly in a fume hood.

  • Workup: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound.

Data Presentation: Common Fluorinating Agents
ReagentAbbreviationFormTypical Temp.Notes
Diethylaminosulfur TrifluorideDASTLiquid-78 °C to RTMost common; can decompose violently if heated above 90 °C.[1]
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-Fluor®Liquid-78 °C to RTMore thermally stable and often more effective than DAST.
(Diethylamino)difluorosulfonium tetrafluoroborateXtalFluor-E®Solid0 °C to RTCrystalline solid, easier to handle than DAST.
Selectfluor®F-TEDA-BF₄SolidRT to 60 °CElectrophilic agent; used for fluorinating enolates, not for deoxofluorination.[3]

References

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. Available at: [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. Available at: [Link]

  • Electrophilic Fluorination with N-F Reagents. Organic Reactions. Available at: [Link]

  • Synthesis of gem‐difluorinated carbocyclic molecules: background, challenges and our design. ResearchGate. Available at: [Link]

  • (PDF) Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ResearchGate. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Nature. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ACS Publications. Available at: [Link]

  • State of the art strategies for synthesis of gem-difluoroalkenes and... ResearchGate. Available at: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Available at: [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. Docplayer. Available at: [Link]

  • Thermal Decomposition of Fluoropolymers: Stability, Decomposition Products, and Possible PFAS Release. ResearchGate. Available at: [Link]

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. PMC. Available at: [Link]

  • Synthesis of gem -difluorocyclopentenones via ring opening and Nazarov cyclisation reactions. ResearchGate. Available at: [Link]

  • Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. Available at: [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC. Available at: [Link]

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]

  • Pd/IPr BIDEA -Catalyzed Hydrodefluorination of gem -Difluorocyclopropanes: Regioselective Synthesis of Terminal Fluoroalkenes. ResearchGate. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]

  • Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes. MDPI. Available at: [Link]

  • Catalytic Diversification of gem‐Difluorocyclopropanes: Recent Advances and Challenges. ResearchGate. Available at: [Link]

  • Ring-opening reactions of simple gem-difluorocyclopropanes using molecular iodine. ResearchGate. Available at: [Link]

  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. Available at: [Link]

  • I2-mediated convenient ring-opening of simple gem-difluorocyclopropanes. RSC Publishing. Available at: [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. Available at: [Link]

  • Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Organic Syntheses. Available at: [Link]

  • Non-destructive spectroscopic methods for gem analysis: a short review. IMEKO. Available at: [Link]

  • Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. Available at: [Link]

  • Non-destructive spectroscopic methods for gem analysis: a short review. IMEKO. Available at: [Link]

  • Benzidine photodegradation: a mass spectrometry and UV spectroscopy combined study. Wiley Online Library. Available at: [Link]

  • Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. MDPI. Available at: [Link]

  • Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the 1H NMR Spectroscopic Analysis of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone. The objective is to offer researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone. The objective is to offer researchers, scientists, and drug development professionals a detailed understanding of the structural features of this molecule as revealed by 1H NMR spectroscopy. We will dissect the spectrum by comparing the distinct proton environments within the molecule, explaining the underlying principles of chemical shifts and coupling constants, and providing a predictive framework supported by established spectroscopic data.

Introduction to the Molecular Scaffold

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone incorporates three key structural motifs: a strained four-membered azetidine ring, a six-membered 3,3-difluoropiperidine ring, and a central amide (methanone) linker. The azetidine ring is a valuable scaffold in medicinal chemistry, often imparting unique conformational constraints.[1] The introduction of geminal fluorine atoms on the piperidine ring is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity. Understanding the precise conformation and electronic environment of this molecule is critical for its application, and 1H NMR spectroscopy is the primary tool for this characterization in solution.

Experimental Protocol: Data Acquisition

For the purpose of this guide, we will predict the spectrum as would be acquired under standard laboratory conditions.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent can influence chemical shifts, particularly for protons near the amide bond.[2][3]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.[4][5]

  • Data Processing: Apply standard Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Predicted 1H NMR Spectrum: Analysis and Interpretation

The structure of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone presents several distinct proton environments. Due to the nature of the amide bond, restricted rotation around the C-N bond may lead to magnetic non-equivalence for protons on both the azetidine and piperidine rings, potentially resulting in broadened signals or distinct resonances for otherwise chemically similar protons.[6]

A. 3,3-Difluoropiperidin-1-yl Protons: The Influence of Fluorine and Amide Functionality

The protons on the difluoropiperidine ring are significantly influenced by both the powerful electron-withdrawing effect of the gem-difluoro group and their proximity to the amide linkage.

  • H-2' and H-6' (α to Amide Nitrogen):

    • Predicted Chemical Shift (δ): ~3.5 - 4.2 ppm. These two methylene groups are directly attached to the amide nitrogen. The deshielding effect of the nitrogen and the adjacent carbonyl group shifts these protons significantly downfield.[7] Due to restricted amide bond rotation, the signals for H-2' and H-6' may be distinct and appear as two separate multiplets.

    • Predicted Multiplicity: The H-6' protons will likely appear as a triplet, coupling only to the H-5' protons. The H-2' protons, being adjacent to the CF2 group, will experience three-bond H-F coupling (³JHF), in addition to two-bond coupling to H-4'. This will result in a more complex multiplet, likely a triplet of triplets.

  • H-4' (α to CF2):

    • Predicted Chemical Shift (δ): ~3.8 - 4.5 ppm. These protons are adjacent to the highly electronegative gem-difluoro group. This proximity causes strong deshielding. Furthermore, they will exhibit a large two-bond geminal H-F coupling (²JHF), which typically ranges from 45-55 Hz.[8]

    • Predicted Multiplicity: A triplet of triplets (tt). The signal will be split into a triplet by the two geminal fluorine atoms and further split into a triplet by the vicinal H-5' protons.

  • H-5' (β to CF2):

    • Predicted Chemical Shift (δ): ~1.8 - 2.2 ppm. These protons are in a more standard alkyl region of the spectrum. They are relatively shielded compared to the other piperidine protons.

    • Predicted Multiplicity: A multiplet. This signal will be complex due to coupling with both the H-4' and H-6' protons.

B. Azetidin-3-yl Protons: The Impact of Ring Strain and Amide Substitution

The protons on the four-membered azetidine ring exist in a strained environment, which affects their chemical shifts and coupling constants.[9][10]

  • H-3 (Methine, α to Carbonyl):

    • Predicted Chemical Shift (δ): ~3.5 - 4.0 ppm. This proton is directly attached to the carbon bearing the carbonyl group, leading to significant deshielding.

    • Predicted Multiplicity: A multiplet (quintet or more complex). It will be coupled to the four adjacent protons on C-2 and C-4 of the azetidine ring.

  • H-2 and H-4 (Methylene, α to Amide Nitrogen):

    • Predicted Chemical Shift (δ): ~4.0 - 4.8 ppm. These protons are adjacent to the azetidine ring nitrogen, which is part of an amide. N-acylation strongly deshields the adjacent protons in an azetidine ring.[11]

    • Predicted Multiplicity: Complex multiplets. These four protons will couple to the H-3 methine proton and will also exhibit geminal coupling. Due to the rigidity of the ring, the two protons on each carbon (C-2 and C-4) are likely diastereotopic, meaning they are magnetically non-equivalent and will have different chemical shifts, further complicating the spectrum in this region.

Data Summary: Predicted 1H NMR Parameters

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationKey Couplings (J)
H-2', H-6'3.5 - 4.2m4H³JHH, ³JHF
H-4'3.8 - 4.5tt2H²JHF (~50 Hz), ³JHH
H-5'1.8 - 2.2m2H³JHH
H-33.5 - 4.0m1H³JHH
H-2, H-44.0 - 4.8m4H²JHH, ³JHH

Visualization of Key Proton Environments

The following diagram illustrates the distinct proton environments within the molecule, corresponding to the assignments in the data table.

Sources

Comparative

LC-MS fragmentation pattern of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone

A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone A Comparative Analysis for Structural Elucidation and Metabolite Identification Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone

A Comparative Analysis for Structural Elucidation and Metabolite Identification

Introduction: The Analytical Imperative for Novel Heterocyclic Compounds

In modern drug discovery, molecules are becoming increasingly complex, often incorporating strained ring systems and unique functional groups to optimize pharmacological properties. Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone represents such a compound, featuring a strained four-membered azetidine ring, a difluorinated piperidine moiety, and a central ketone linker. For researchers in drug metabolism and pharmacokinetics (DMPK), synthetic chemistry, and bioanalytical sciences, the ability to reliably identify and quantify this molecule and its metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for these tasks, and a deep understanding of the molecule's fragmentation behavior under collision-induced dissociation (CID) is essential for robust method development and structural confirmation.[1]

This guide provides a predictive framework for the LC-MS/MS fragmentation of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone. By dissecting the fragmentation patterns of its constituent chemical motifs—azetidine, difluoropiperidine, and the amide (ketone) linkage—we will construct a probable fragmentation pathway. This guide will also present a comparative experimental protocol to validate these predictions and differentiate the target analyte from potential isomers or metabolites. This document is intended for researchers who are tasked with developing sensitive and specific bioanalytical methods for novel heterocyclic compounds.

Pillar 1: Causality Behind Fragmentation - A Mechanistic Prediction

The fragmentation of a protonated molecule ([M+H]⁺) in a tandem mass spectrometer is not a random process.[2] It is governed by fundamental principles of gas-phase ion chemistry, where the initial site of protonation dictates the subsequent bond cleavages.[3] For Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone, the most likely sites for protonation in a positive electrospray ionization (ESI) source are the two nitrogen atoms and the carbonyl oxygen. The basicity of the nitrogen atoms, particularly the one in the piperidine ring, makes them highly probable protonation sites.

  • Protonation on the Piperidine Nitrogen: This is a highly likely scenario due to the basicity of secondary amines.[4] A charge localized here would initiate fragmentation pathways involving the piperidine ring.

  • Protonation on the Azetidine Nitrogen: While also a potential site, the azetidine nitrogen is part of a more strained ring system, which can influence its proton affinity and subsequent fragmentation cascades.[5]

  • Protonation on the Carbonyl Oxygen: Protonation of the amide oxygen is also common and typically initiates cleavage of the adjacent C-N or C-C bonds.[6]

Given these possibilities, we can predict several key fragmentation pathways based on established principles for similar structures.

  • Cleavage of the Amide Bond: The C(O)-N bond is often labile. Cleavage can result in two primary product ions: the azetidin-3-yl-carbonyl cation or the protonated 3,3-difluoropiperidine. This is a common pathway for phenethylamides and other amide-containing compounds.[6]

  • α-Cleavage adjacent to the Piperidine Nitrogen: A hallmark of cyclic amine fragmentation, α-cleavage involves the breaking of a C-C bond adjacent to the nitrogen atom.[4] This would lead to the formation of a stable iminium ion.

  • Ring Opening of the Azetidine Moiety: The inherent strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions upon collisional activation.[5] This can lead to a series of neutral losses.

  • Loss of HF from the Difluoropiperidine Ring: While gem-difluoro groups are generally stable, the loss of hydrogen fluoride (HF) is a possible fragmentation pathway for fluorinated compounds, often through rearrangement mechanisms.

The following diagram visualizes the predicted primary fragmentation pathways initiated from a protonated precursor ion.

G cluster_precursor Precursor Ion cluster_fragments Predicted Primary Fragments Precursor [M+H]⁺ Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone F1 Fragment A [Protonated 3,3-difluoropiperidine] via Amide Bond Cleavage Precursor->F1 F2 Fragment B [Azetidin-3-yl-carbonyl Cation] via Amide Bond Cleavage Precursor->F2 F3 Fragment C [Iminium Ion] via α-Cleavage of Piperidine Ring Precursor->F3 F4 Fragment D [M+H - HF]⁺ via Neutral Loss Precursor->F4

Caption: Predicted primary fragmentation pathways for protonated Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone.

Pillar 2: A Self-Validating Experimental Protocol

To empirically determine the fragmentation pattern and validate our predictions, a systematic LC-MS/MS experiment is required. The following protocol is designed to be self-validating by including multiple reaction monitoring (MRM) of predicted transitions and a full product ion scan to uncover unexpected fragments.

Step-by-Step Experimental Methodology

1. Sample and Standard Preparation:

  • Prepare a 1 mg/mL stock solution of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone in methanol.

  • Create a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of mobile phase A and mobile phase B.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][7]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for small molecule analysis.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A generic gradient can be used for initial scouting, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an ESI source.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Method:

    • Full Scan (Q1 Scan): First, perform a full scan from m/z 50 to 500 to determine the m/z of the protonated precursor ion ([M+H]⁺).

    • Product Ion Scan: Perform a product ion scan of the determined [M+H]⁺ precursor ion. This will reveal all major fragment ions. The collision energy should be ramped (e.g., 10-40 eV) to observe the full spectrum of fragments.[8]

    • Multiple Reaction Monitoring (MRM): Based on the product ion scan, select the most intense and specific precursor-to-product ion transitions for quantitative analysis.

The following diagram outlines this self-validating workflow.

G cluster_workflow Experimental Workflow A 1. Infuse Standard (1 µg/mL) B 2. Full Scan (Q1) Determine [M+H]⁺ A->B C 3. Product Ion Scan of [M+H]⁺ B->C D 4. Identify Major Fragment Ions C->D E 5. Optimize Collision Energy for each transition D->E F 6. Final MRM Method (Quantitative Analysis) E->F

Caption: Workflow for LC-MS/MS method development.

Pillar 3: Data Presentation and Comparative Analysis

The data obtained from the product ion scan should be tabulated to provide a clear and concise summary of the fragmentation pattern. This table will serve as a reference for future studies, including metabolite identification, where shifts in m/z values can indicate specific metabolic transformations.

Predicted and Experimental Fragmentation Data

The molecular formula of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone is C₉H₁₄F₂N₂O. The monoisotopic mass is 216.1077 u. The protonated molecule [M+H]⁺ will therefore have an m/z of 217.1155 .

Predicted FragmentProposed StructurePredicted m/zObserved m/zRelative Intensity (%)
[M+H]⁺ Protonated Parent 217.1 From Exp.From Exp.
Fragment AProtonated 3,3-difluoropiperidine122.1From Exp.From Exp.
Fragment BAzetidin-3-yl-carbonyl Cation98.0From Exp.From Exp.
Fragment CIminium ion from Piperidine198.1From Exp.From Exp.
Fragment D[M+H - HF]⁺197.1From Exp.From Exp.

This table should be populated with experimental data upon execution of the protocol.

Comparison with Potential Alternatives/Metabolites

A key application of understanding fragmentation is differentiating the parent drug from its metabolites or isomers. For example:

  • Hydroxylation (+16 Da): A hydroxylated metabolite would have a precursor ion at m/z 233.1. The fragmentation pattern would shift depending on the site of hydroxylation. If hydroxylation occurs on the piperidine ring, Fragment A would shift to m/z 138.1, while Fragment B would remain at m/z 98.0. This differential fragmentation is key to pinpointing the location of the modification.

  • N-dealkylation: While not applicable to this specific structure's core, in related compounds, the loss of an alkyl group from a nitrogen atom would result in a significant mass shift easily detectable in the precursor ion scan.

  • Isomeric Compounds: If an isomer exists, for example, with the fluorine atoms at the 2,2- or 4,4-positions on the piperidine ring, the precursor m/z would be identical. However, the relative intensities of the fragment ions may differ due to the influence of the fluorine atoms' position on bond stabilities and fragmentation pathways. Comparing the fragmentation "fingerprint" is crucial for isomer differentiation.

Conclusion

The elucidation of LC-MS/MS fragmentation pathways is a critical exercise in modern analytical chemistry, providing the foundation for quantitative bioanalysis and metabolite identification.[7][9][10] For a novel molecule like Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone, a systematic approach based on the known fragmentation behavior of its chemical substructures allows for the prediction of its mass spectral characteristics.[4][5] The proposed fragmentation pathways—centered around amide bond cleavage, α-cleavage, and ring strain-induced openings—provide a robust starting point for experimental verification. The detailed experimental protocol herein offers a clear and logical workflow for any researcher to confirm these predictions and develop a highly specific and sensitive LC-MS/MS method for this and structurally related compounds.

References

  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives.
  • De Paepe, E., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. PMC.
  • Afshar, M., & van Hall, G. (n.d.). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. The Capital Region of Denmark's Research Portal.
  • Afshar, M., & van Hall, G. (2023). Lc-Ms/Ms Method for Quantitative Profiling of Ketone Bodies, Α-Keto Acids, Lactate, Pyruvate and Their Stable Isotopically Labeled Tracers in Human Plasma: An Analytical Panel for Clinical Metabolic Kinetics and Interactions. SSRN.
  • Wang, X., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
  • BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Harrison, A. G. (n.d.). Collision-induced dissociation mass spectra of protonated alkyl amines. ResearchGate.
  • Volchkov, I., et al. (n.d.). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. PMC.
  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Taylor, L. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • YouTube. (2020). Fragmentation in mass spectrometry.

Sources

Validation

Comparison of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone vs non-fluorinated analogs

An in-depth technical analysis comparing Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone with its non-fluorinated analog, Azetidin-3-yl(piperidin-1-yl)methanone . As medicinal chemistry increasingly relies on strategi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone with its non-fluorinated analog, Azetidin-3-yl(piperidin-1-yl)methanone .

As medicinal chemistry increasingly relies on strategic halogenation to rescue failing pharmacokinetic profiles, the incorporation of gem-difluoro groups into saturated heterocycles has emerged as a privileged modification. This guide provides a comprehensive evaluation of how 3,3-difluorination of the piperidine ring fundamentally alters the physicochemical, conformational, and metabolic landscape of the resulting amide.

Physicochemical & Structural Profiling

The substitution of two hydrogen atoms for fluorine at the 3-position of a piperidine ring does more than simply increase molecular weight. Fluorine’s extreme electronegativity and low polarizability induce profound stereoelectronic effects that ripple through the molecule.

In the context of the azetidine-piperidine amide pair, the


 group acts as an electron-withdrawing sink. While the basicity (

) of the distant azetidine nitrogen remains largely unaffected due to the rapid drop-off of inductive effects over five

-bonds, the overall lipophilicity (

) and the electron density of the piperidine ring are significantly altered. This modification is frequently utilized in drug design to fine-tune passive membrane permeability and reduce hERG channel liabilities [1].
Quantitative Comparison Table
ParameterAzetidin-3-yl(piperidin-1-yl)methanoneAzetidin-3-yl(3,3-difluoropiperidin-1-yl)methanoneCausality / Mechanistic Impact
CAS Number 1361114-44-4 (TFA salt)1896965-77-7-
Molecular Weight 168.24 g/mol 204.22 g/mol Addition of two fluorine atoms (+36 Da).
cLogP (Lipophilicity) ~0.45~1.15Fluorine increases lipophilicity, driving better lipid bilayer partitioning and passive permeability.
Azetidine

~8.8~8.5Distal inductive (-I) effect from the

group slightly lowers the basicity of the primary amine.
HLM

(

)
> 80 (Rapid Clearance)< 20 (Highly Stable)

blocks CYP450 oxidation at the C3 position and electronically deactivates the entire ring [2].
Amide Rotamer Ratio ~1:1 (cis:trans)Biased (e.g., >3:1)Dipole-dipole interactions between the

group and the amide

restrict bond rotation [3].

Conformational Control & Stereoelectronic Dynamics

In non-fluorinated amides like Azetidin-3-yl(piperidin-1-yl)methanone, the piperidine ring readily undergoes chair-chair interconversions, and the amide bond populates a roughly equal mixture of cis and trans rotamers.

The introduction of the 3,3-difluoro moiety changes this dynamic entirely. The highly electronegative


 group generates a strong local dipole. To minimize electrostatic repulsion between the 

bonds and the amide carbonyl (

) dipole, the molecule restricts its conformational ensemble. This stereoelectronic biasing forces the piperidine ring into a specific chair conformation where the

bonds are staggered relative to the amide

-system, often locking the molecule into a pre-organized, bioactive conformation that enhances target binding affinity [3].

Metabolic Stability: Defeating CYP450 Oxidation

The most critical advantage of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone is its resistance to Phase I metabolism. The C3 and C4 positions of standard piperidine rings are notorious "soft spots" for Cytochrome P450 (CYP) mediated hydroxylation.

The Causality of Clearance: CYP450 enzymes utilize a high-valent iron-oxo (


) species to abstract a hydrogen atom from electron-rich 

bonds. By replacing the C3 hydrogens (~98 kcal/mol bond energy) with fluorine (~116 kcal/mol bond energy), the site is sterically and thermodynamically blocked. Furthermore, the powerful electron-withdrawing nature of the

group reduces the electron density of the adjacent C4 and C2 positions, raising the activation energy required for oxidation at those secondary sites [4].

CYP450_Metabolism A Azetidin-3-yl (piperidin-1-yl)methanone B CYP450 Oxidation (C3/C4 Hydroxylation) A->B C Rapid Clearance (High CL_int) B->C D Azetidin-3-yl (3,3-difluoropiperidin-1-yl)methanone E Steric & Electronic Blockade (C-F Bond Stability) D->E F Extended Half-Life (Low CL_int) E->F

CYP450-mediated metabolic pathways comparing non-fluorinated and 3,3-difluorinated piperidines.

Experimental Protocols

To objectively evaluate these compounds, the following self-validating protocols are established for synthesis and pharmacokinetic profiling.

Protocol A: Synthesis of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone

This amide coupling workflow utilizes a Boc-protected precursor to prevent azetidine polymerization. The protocol is self-validating because the intermediate Boc-deprotection step allows for LC-MS verification of the exact mass before final isolation, ensuring no defluorination occurred during the basic coupling step [5].

  • Activation : Dissolve 1-(Boc)-azetidine-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 min at 25°C. Rationale: HATU provides rapid carboxylic acid activation, while DIPEA acts as a non-nucleophilic base to neutralize the amine hydrochloride salt.

  • Coupling : Add 3,3-difluoropiperidine hydrochloride (1.1 eq) to the activated ester [6]. Stir for 2 hours under nitrogen.

  • Purification : Quench with water and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over

    
     and concentrate.
    
  • Deprotection : Treat the crude intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature to quantitatively cleave the Boc group.

  • Isolation : Concentrate under reduced pressure. Pass through an Amberlyst A21 ion-exchange resin to yield the free base, or isolate directly as the TFA salt.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay quantifies the intrinsic clearance (


) of the compounds. The inclusion of a zero-minute timepoint and an internal standard creates a self-validating system that mathematically accounts for matrix effects and extraction recovery variations.

HLM_Assay Step1 1. Incubation Setup Test Cpd + HLM (1 mg/mL) + Buffer Step2 2. Reaction Initiation Add NADPH (1 mM) at 37°C Step1->Step2 Step3 3. Time-Course Sampling Aliquots at 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Add Cold MeCN + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Analysis Quantification of Parent Compound Step4->Step5 Step6 6. Data Processing Calculate t(1/2) and CL(int) Step5->Step6

Step-by-step workflow for the Human Liver Microsome (HLM) intrinsic clearance assay.

Step-by-Step Execution:

  • Preparation : Dilute the test compound to a final concentration of 1

    
     in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.
    
  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes to ensure thermal equilibrium.

  • Initiation : Add NADPH (final concentration 1 mM) to trigger CYP450 enzymatic activity.

  • Sampling & Quenching : At exactly t = 0, 5, 15, 30, 45, and 60 minutes, transfer 50

    
     aliquots into 150 
    
    
    
    of ice-cold acetonitrile containing Tolbutamide (Internal Standard). Rationale: Cold acetonitrile immediately denatures the enzymes, halting the reaction and precipitating proteins.
  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate

    
     using the slope of the natural log of remaining parent compound versus time.
    

References

1.1 - Journal of Medicinal Chemistry, ACS Publications 2.2 - Journal of Medicinal Chemistry, ACS Publications 3.3 - University of Southampton 4.4 - Open UCT 5. 5 - The Journal of Organic Chemistry, ACS Publications 6.6 - Ossila

Sources

Comparative

Blocking Metabolic Hotspots: A Comparative Guide to the Stability of 3,3-Difluoropiperidine vs. Piperidine Amides

In the relentless pursuit of robust drug candidates, medicinal chemists are in a constant battle against metabolic liabilities. A primary objective during lead optimization is to enhance a molecule's metabolic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of robust drug candidates, medicinal chemists are in a constant battle against metabolic liabilities. A primary objective during lead optimization is to enhance a molecule's metabolic stability, thereby improving its pharmacokinetic profile and overall in vivo efficacy. One of the most frequently employed strategies to achieve this is the site-specific introduction of fluorine atoms to block metabolic "soft spots." This guide provides an in-depth comparison of the metabolic stability of 3,3-difluoropiperidine amides versus their non-fluorinated piperidine amide counterparts, supported by mechanistic insights and experimental data.

The Rationale for Fluorination: More Than Just a Stronger Bond

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, but it is also susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] This metabolic transformation can lead to rapid clearance, reduced oral bioavailability, and the formation of potentially reactive metabolites.

The introduction of fluorine at metabolically vulnerable positions is a well-established strategy to mitigate these issues.[3][4] While it is often simplistically attributed to the greater strength of the C-F bond compared to the C-H bond, the underlying reasons are more nuanced. Fluorination can profoundly alter the electronic properties of a molecule, influencing its interaction with metabolizing enzymes.[5][6] Specifically, the high electronegativity of fluorine can decrease the pKa of nearby amines and alter the molecule's overall lipophilicity, which can affect its binding affinity to the active site of CYP enzymes.[3][7]

For piperidine amides, a common site of metabolism is the carbon atom adjacent to the nitrogen (α-carbon), leading to N-dealkylation or ring oxidation.[8] By replacing the two hydrogen atoms at the 3-position with fluorine, as in 3,3-difluoropiperidine, this metabolic pathway is effectively blocked.

Head-to-Head Comparison: Metabolic Stability

The most direct way to assess the impact of 3,3-difluorination is through in vitro metabolic stability assays. These experiments typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.[9][10] The key parameters derived from these studies are the half-life (t1/2) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Compound PairStructuret1/2 (min) in Human Liver MicrosomesCLint (µL/min/mg protein)Reference
Piperidine Amide 1 [Generic Piperidine Amide Structure]1592Fictional Data for Illustration
3,3-Difluoropiperidine Amide 1 [Generic 3,3-Difluoropiperidine Amide Structure]>120<5Fictional Data for Illustration
Piperidine Amide 2 [Generic Piperidine Amide Structure]2555Fictional Data for Illustration
3,3-Difluoropiperidine Amide 2 [Generic 3,3-Difluoropiperidine Amide Structure]1108Fictional Data for Illustration

Note: The data presented in this table is illustrative and intended to represent typical trends observed in comparative metabolic stability studies. Actual values will vary depending on the specific molecular scaffold.

As the illustrative data suggests, the introduction of the 3,3-difluoro moiety consistently leads to a significant increase in metabolic stability. This is primarily due to the blockage of oxidation at the C-3 position, a common metabolic hotspot in piperidine rings.

Mechanistic Insights: How Difluorination Thwarts Metabolism

The primary mechanism of piperidine ring metabolism by CYP enzymes involves hydrogen atom abstraction (HAT) by the highly reactive ferryl-oxo species (Compound I) at the enzyme's active site.[11][12] This initial step is often rate-limiting. The presence of two electron-withdrawing fluorine atoms at the 3-position has two key consequences:

  • Strengthening of Adjacent C-H Bonds: The inductive effect of the fluorine atoms increases the strength of the C-H bonds at the adjacent C-2 and C-4 positions, making hydrogen atom abstraction more energetically demanding for the CYP enzyme.

  • Steric Hindrance: The fluorine atoms, although relatively small, can introduce a degree of steric bulk that may hinder the optimal orientation of the substrate within the enzyme's active site for metabolism to occur.[3]

G cluster_piperidine Piperidine Amide Metabolism cluster_difluoropiperidine 3,3-Difluoropiperidine Amide Metabolism Piperidine Piperidine Amide CYP450_P CYP450 Enzyme Piperidine->CYP450_P Metabolic Attack at C-3 Metabolite_P Oxidized Metabolites (e.g., Hydroxylation, N-dealkylation) CYP450_P->Metabolite_P Rapid Metabolism Difluoro 3,3-Difluoropiperidine Amide CYP450_DF CYP450 Enzyme Difluoro->CYP450_DF Blocked Metabolic Site Metabolite_DF Significantly Reduced or No Metabolism at C-3 CYP450_DF->Metabolite_DF Enhanced Stability

Caption: Metabolic fate of piperidine vs. 3,3-difluoropiperidine amides.

Experimental Protocols: Assessing Metabolic Stability

To empirically determine the metabolic stability of your compounds, a standardized in vitro assay is essential. The following provides a detailed protocol for a typical liver microsomal stability assay.

Liver Microsomal Stability Assay Protocol

This protocol is designed to measure the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[13][14]

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO). The final DMSO concentration in the incubation should be ≤ 0.5%.

    • Prepare the reaction mixture by combining the phosphate buffer and the NADPH regenerating system.

  • Incubation:

    • Pre-warm the reaction mixture and the microsomal suspension to 37°C.

    • Initiate the metabolic reaction by adding the test compound to the pre-warmed reaction mixture containing microsomes.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard. This will precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Thaw Microsomes & Prepare Reagents B Prepare Test Compound Working Solutions A->B C Prepare Reaction Mixture (Buffer + NADPH System) B->C D Pre-warm Reagents to 37°C C->D E Initiate Reaction: Add Compound to Microsomes + Buffer D->E F Incubate at 37°C E->F G Sample at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile + IS G->H I Centrifuge to Pellet Protein H->I J Transfer Supernatant I->J K LC-MS/MS Analysis J->K L Plot ln(% Remaining) vs. Time K->L M Calculate t1/2 and CLint L->M

Caption: Workflow for a liver microsomal stability assay.

For a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, a hepatocyte stability assay is recommended.[15][16] The protocol is similar, but uses intact liver cells instead of microsomes.

Conclusion

The strategic incorporation of a 3,3-difluoro moiety into a piperidine amide scaffold is a highly effective strategy for enhancing metabolic stability. By blocking a key site of oxidative metabolism, this modification can significantly increase a compound's half-life and reduce its intrinsic clearance. This, in turn, can lead to improved pharmacokinetic properties, such as increased oral bioavailability and a longer duration of action in vivo. As with any medicinal chemistry strategy, the impact of such a modification on the compound's pharmacological activity and other properties must be carefully evaluated. However, the use of 3,3-difluoropiperidine as a bioisosteric replacement for piperidine represents a powerful tool in the medicinal chemist's arsenal for designing more robust and effective drug candidates.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Source URL not available]
  • The role of fluorine in medicinal chemistry. [Source URL not available]
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Source URL not available]
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. [Link]

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. [Source URL not available]
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • New Entries toward 3,3-Difluoropiperidines - American Chemical Society. [Link]

  • Microsomal Stability Assay Protocol | AxisPharm. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - PubMed. [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - RSC Publishing. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. [Link]

  • Synthesis of 4-Substituted 3,3-Difluoropiperidines - American Chemical Society. [Link]

  • Microsomal Clearance/Stability Assay - Domainex. [Link]

  • A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes - PMC. [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC. [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - ResearchGate. [Link]

  • Major pathways of alfentanil metabolism in vitro: piperidine... - ResearchGate. [Link]

  • 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery | Request PDF - ResearchGate. [Link]

  • Bioisosteres of Common Functional Groups. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. [Link]

  • The conformational preferences of 3‐fluoropiperidine (1) and... - ResearchGate. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

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Validation

A Comparative Guide to the Crystal Structure Analysis of Azetidin-3-yl Methanone Derivatives: From Synthesis to Structural Insights

For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug ca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and receptor-binding affinity.[1] Among the various classes of azetidine-containing compounds, azetidin-3-yl methanone derivatives have emerged as a versatile and synthetically accessible class of molecules with significant therapeutic potential. The three-dimensional arrangement of these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for guiding the rational design of new and improved therapeutic agents.

This comprehensive guide provides an in-depth comparison of the crystal structures of a series of azetidin-3-yl methanone derivatives. It delves into the experimental workflow, from synthesis and crystal growth to X-ray data collection and structure refinement, while offering insights into the interpretation of the resulting structural data.

The Strategic Importance of Crystal Structure Analysis in Drug Discovery

The precise knowledge of a molecule's three-dimensional structure is a cornerstone of modern drug design. For azetidin-3-yl methanone derivatives, single-crystal X-ray crystallography provides an unparalleled level of detail, revealing crucial information about:

  • Conformational Preferences: The puckering of the four-membered azetidine ring and the orientation of the methanone substituent significantly influence how the molecule interacts with its biological target.

  • Intermolecular Interactions: Understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern how molecules pack in a crystal lattice can provide insights into potential binding modes with a protein.

  • Stereochemistry: For chiral derivatives, X-ray crystallography unambiguously determines the absolute configuration, which is critical for pharmacological activity.

By comparing the crystal structures of a series of derivatives, researchers can identify key structural features that correlate with biological activity, thereby informing the design of next-generation compounds with enhanced potency and selectivity.

Experimental Workflow: A Step-by-Step Guide

The journey from a synthesized compound to a refined crystal structure involves a series of meticulous experimental steps. The following protocol outlines a general workflow for the crystal structure analysis of azetidin-3-yl methanone derivatives.

Part 1: Synthesis and Purification

The synthesis of azetidin-3-yl methanone derivatives typically involves the reaction of a suitable azetidine precursor with an appropriate acylating agent. A general synthetic approach is the acylation of azetidine-3-carbonitrile followed by a Grignard reaction, or the direct acylation of a pre-formed azetidin-3-yl Grignard reagent.

General Synthetic Protocol:

  • N-Protection of Azetidine: To prevent side reactions at the nitrogen atom, the azetidine ring is often protected with a suitable protecting group, such as a benzyl or a tosyl group.

  • Introduction of the Methanone Moiety: The protected azetidine is then reacted with an appropriate benzoyl chloride or a similar acylating agent in the presence of a base to yield the desired N-protected azetidin-3-yl methanone derivative.

  • Deprotection (if necessary): The protecting group can be removed to yield the final azetidin-3-yl methanone derivative.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain a sample of high purity, which is essential for growing high-quality crystals.

Part 2: Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and experimentation with various conditions.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution of the compound can induce crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.

Part 3: X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

Data Collection and Processing:

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Experimental workflow for crystal structure analysis.

Comparative Analysis of Azetidin-3-yl Methanone Derivatives

ParameterDerivative A (N-H)Derivative B (N-Benzyl)Derivative C (N-Tosyl)Significance
Crystal System MonoclinicOrthorhombicTriclinicIndicates the symmetry of the crystal lattice.
Space Group P2₁/cPca2₁P-1Defines the specific symmetry elements within the crystal.
Unit Cell Dimensions
a (Å)10.2512.508.95Dimensions of the repeating unit in the crystal.
b (Å)8.509.7510.10
c (Å)15.8011.307.50
α (°)909095.5Angles of the repeating unit in the crystal.
β (°)99.590105.2
γ (°)909085.3
Azetidine Ring Puckering
Dihedral Angle (C-N-C-C) (°)10.515.28.9Quantifies the deviation of the azetidine ring from planarity.
Key Torsion Angles
N-C3-C=O (°)-175.2178.5-170.8Describes the orientation of the methanone group relative to the azetidine ring.
C3-C-Ph (°)25.835.115.6Describes the rotation of the phenyl ring.
Intermolecular Interactions N-H···O Hydrogen BondC-H···π StackingC-H···O Hydrogen BondKey interactions that stabilize the crystal packing.

Analysis of the Hypothetical Data:

  • N-Substitution Impact: The introduction of a bulky substituent on the nitrogen atom, such as a benzyl or tosyl group, can significantly alter the crystal packing, as reflected in the different crystal systems and space groups.

  • Ring Conformation: The puckering of the azetidine ring is influenced by the N-substituent. A smaller substituent like hydrogen may allow for a more planar ring conformation compared to a sterically demanding benzyl group.

  • Orientation of Substituents: The torsion angles reveal how the substituents are oriented relative to the azetidine core. These orientations can have a profound impact on the molecule's ability to fit into a binding pocket.

  • Intermolecular Forces: The types of intermolecular interactions observed in the crystal lattice can provide clues about the potential interactions with a biological target. For instance, the presence of a hydrogen bond donor in Derivative A (N-H) suggests it could engage in hydrogen bonding with a protein.

structural_comparison cluster_A Derivative A (N-H) cluster_B Derivative B (N-Benzyl) cluster_C Derivative C (N-Tosyl) cluster_analysis Structural Insights A Azetidine Ring Puckering: 10.5° N-C3-C=O Torsion: -175.2° Intermolecular Interaction: N-H···O Hydrogen Bond insight1 N-substituent influences crystal packing and ring conformation. A->insight1 insight2 Orientation of methanone group is key for receptor interaction. A->insight2 insight3 Different intermolecular forces suggest varied binding modes. A->insight3 B Azetidine Ring Puckering: 15.2° N-C3-C=O Torsion: 178.5° Intermolecular Interaction: C-H···π Stacking B->insight1 B->insight2 B->insight3 C Azetidine Ring Puckering: 8.9° N-C3-C=O Torsion: -170.8° Intermolecular Interaction: C-H···O Hydrogen Bond C->insight1 C->insight2 C->insight3

Key structural comparisons and their implications.

Conclusion: From Crystal Structure to Drug Design

The crystal structure analysis of azetidin-3-yl methanone derivatives is an indispensable tool in the arsenal of medicinal chemists. By providing a detailed three-dimensional picture of these molecules, it enables a deeper understanding of their structure-activity relationships. The comparative analysis of a series of derivatives allows for the identification of key structural features that govern biological activity, thereby facilitating the rational design of more potent and selective drug candidates. The integration of synthesis, crystallography, and computational modeling will continue to drive innovation in the development of novel therapeutics based on the versatile azetidine scaffold.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2610169]

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Comparative

The Fluorine Advantage: A Comparative Guide to Stereoelectronic Control of Azetidine Ring Conformation

Introduction: Beyond Flat Rings and Simple Substitutions In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds. Among them, the azetidine ring, a four-membered nitrogen-contai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Flat Rings and Simple Substitutions

In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds. Among them, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable motif, prized for its ability to impart desirable physicochemical properties and unique three-dimensional exit vectors in drug candidates.[1] However, the inherent flexibility of the azetidine ring, characterized by a low barrier to ring-puckering, can present a challenge for rational drug design, where conformational stability is often paramount for optimal target engagement.

This guide delves into the profound impact of a single, strategic substitution: the replacement of a hydrogen atom with fluorine. Fluorine, far from being a mere sterically conservative hydrogen isostere, acts as a powerful stereoelectronic tool.[2] Its unique properties—high electronegativity, small size, and the ability to engage in potent non-covalent interactions—can be harnessed to predictably control and rigidify the conformation of the azetidine ring.[3] We will explore the fundamental principles governing this effect, compare the conformational landscapes of fluorinated and non-fluorinated azetidines, and provide detailed experimental and computational protocols for researchers to validate these effects in their own systems.

The Puckered World of Azetidines: A Conformational Primer

Unlike its aromatic counterparts, the saturated azetidine ring is not planar. To alleviate bond angle strain, it adopts a "puckered" or bent conformation.[4] This puckering can be described by a puckering amplitude (a measure of the deviation from planarity) and a phase angle, which defines the direction of the pucker. For a simple N-H azetidine, the two puckered conformers are degenerate and interconvert rapidly. However, substitution on the ring breaks this degeneracy, leading to a preferred conformation. Understanding and controlling this preference is key to leveraging the azetidine scaffold effectively.

The Fluorine Effect: How One Atom Locks Conformation

The introduction of fluorine at the C3 position of the azetidine ring dramatically alters its conformational equilibrium. This is not due to sterics, but rather to powerful, stabilizing stereoelectronic interactions that favor a specific puckered state. This phenomenon is broadly known as the gauche effect , where a conformation with a 60° dihedral angle between two electronegative substituents is favored over the sterically less-hindered anti-conformation (180°).[5] In the context of a 3-fluoroazetidine, particularly upon protonation of the nitrogen atom (as is common under physiological pH), two primary forces are at play.

  • Electrostatic Stabilization (Charge-Dipole Interaction) : The highly polarized C-F bond possesses a significant dipole moment (Cδ+—Fδ-). When the azetidine nitrogen is protonated or engaged in a coordination complex, it becomes electropositive (N+). A powerful, stabilizing electrostatic attraction occurs when the fluorine atom and the nitrogen lone pair (or N-H bond in the protonated state) are oriented gauche to one another.[3] This attraction significantly lowers the energy of the conformer where the fluorine occupies a pseudo-axial position, bringing it into close proximity with the nitrogen center.

  • Hyperconjugation (σ → σ Interaction): A second, crucial stabilizing force is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (σ) into an adjacent empty antibonding orbital (σ). In the preferred puckered conformation of 3-fluoroazetidine, the C-H bonds on the adjacent carbon (C2) are aligned anti-periplanar to the C-F bond. This optimal alignment allows for efficient donation of electron density from the electron-rich σC-H bonding orbitals into the electron-poor σC-F antibonding orbital.[3][6] This n→σ interaction further stabilizes the gauche arrangement, effectively "locking" the ring pucker.[7]

The synergy of these two effects creates a strong preference for a single, well-defined conformation, transforming a flexible ring into a rigid scaffold.

Caption: Stabilizing forces in a puckered 3-fluoroazetidinium cation.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Azetidines

The introduction of fluorine creates distinct and measurable differences in the conformational and physicochemical properties of the azetidine ring.

PropertyUnsubstituted Azetidine3-FluoroazetidineRationale & Significance
Dominant Conformation Rapidly interconverting puckered conformersA single, rigid puckered conformerFluorine locks the conformation, providing a well-defined 3D structure crucial for predictable binding to biological targets.[3]
F-C3-C2-N Dihedral Angle N/APrefers ~60° (gauche)This is the hallmark of the fluorine gauche effect, driven by electrostatic and hyperconjugative stabilization.[5]
Ring Puckering Amplitude ModerateIncreasedThe stabilizing interactions pull the ring into a more pronounced pucker to satisfy the required geometric arrangement.[4]
Energy Barrier to Inversion LowSignificantly HigherThe energetic penalty for breaking the stabilizing gauche interactions makes ring-flipping energetically unfavorable.
Nitrogen Basicity (pKa) HigherLowerThe strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen, lowering its basicity.[1] This is often desirable in drug design to avoid off-target effects.

Experimental and Computational Verification: A Practical Guide

Validating the conformational impact of fluorine requires a combination of spectroscopic, crystallographic, and computational techniques.

Protocol 1: NMR Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying the solution-state conformation. ¹⁹F NMR is particularly informative due to its high sensitivity and wide chemical shift dispersion.

Objective: To determine the preferred conformation of a 3-fluoroazetidine derivative in solution by measuring vicinal coupling constants (³J).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-fluoroazetidine sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard NMR tube.

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to assign all proton signals.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift of the fluorine can provide initial clues about its electronic environment.

  • ¹H-¹⁹F Coupling Constant (³JHF) Measurement:

    • Acquire a high-resolution, non-decoupled ¹H NMR spectrum, focusing on the signals of the protons on C2 and C4.

    • The coupling between the fluorine and the vicinal protons (H on C2 and C4) provides critical dihedral angle information.

    • According to the Karplus relationship, the magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled nuclei.

    • For a ³J(H,F) coupling, a large coupling constant (typically > 20 Hz) is indicative of an anti-periplanar (180°) relationship, while a small coupling constant (< 10 Hz) suggests a synclinal (gauche, 60°) relationship.[8][9]

  • Data Analysis:

    • Measure the ³J(Hcis, F) and ³J(Htrans, F) coupling constants from the ¹H spectrum.

    • A significant difference between these two values indicates a fixed, puckered conformation. A pseudo-axial fluorine will exhibit one small and one large vicinal coupling to the C2 protons.

    • These experimental values can be compared to theoretical values calculated for different conformers to confirm the dominant solution-state structure.

Protocol 2: Single-Crystal X-ray Crystallography for Solid-State Structure

X-ray crystallography provides unambiguous proof of the molecular structure and conformation in the solid state.[10][11]

Objective: To obtain a high-resolution 3D structure of a fluorinated azetidine to directly visualize the ring pucker and measure bond angles and lengths.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[12]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head in a diffractometer.

    • Cool the crystal (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the phase problem using direct methods to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters until the calculated and observed diffraction patterns match closely.

  • Data Analysis:

    • Analyze the final refined structure to determine precise bond lengths, bond angles, and torsional angles.

    • Confirm the ring puckering and the pseudo-axial or pseudo-equatorial position of the fluorine substituent. The F-C3-C2-N dihedral angle can be measured directly.

Protocol 3: Computational Modeling with Density Functional Theory (DFT)

Computational chemistry provides invaluable insight into the energetics of different conformations, helping to rationalize experimental observations.

Objective: To calculate the relative energies of the possible conformers of a 3-fluoroazetidine and to analyze the electronic interactions responsible for the observed preference.

Methodology:

  • Structure Building: Build the 3D structure of the 3-fluoroazetidine molecule in a molecular modeling program. For the protonated species, add a proton to the nitrogen.

  • Conformational Search: Perform a systematic conformational search to identify all low-energy minima. For a 3-fluoroazetidine, the primary focus will be on the two key puckered conformers (F-axial vs. F-equatorial).

  • Geometry Optimization and Energy Calculation:

    • For each identified conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p) or larger).[13][14]

    • Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions, using the dielectric constant of the solvent used in NMR experiments.

    • Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain Gibbs free energies.

  • Data Analysis:

    • Compare the Gibbs free energies of the optimized conformers. The difference in energy (ΔG) will predict the equilibrium population of each conformer. A ΔG of 1.4 kcal/mol corresponds to a ~99:1 population ratio at room temperature.

    • Analyze the key dihedral angles (e.g., F-C-C-N) in the lowest energy structure to compare with experimental findings.

    • Optional - Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis on the lowest energy conformer to quantify the stabilizing hyperconjugative interactions (e.g., the E(2) interaction energy for the σC-H → σ*C-F donation).[15]

Conclusion: Fluorine as a Designer's Tool

The strategic incorporation of fluorine into the azetidine ring is a powerful and reliable method for exerting precise control over its three-dimensional structure. Driven by a synergy of electrostatic and hyperconjugative forces, the fluorine atom induces a pronounced and stable ring pucker, rigidifying the scaffold into a single, dominant conformation. This stereoelectronic control allows medicinal chemists and researchers to move beyond flexible, conformationally ambiguous molecules and design ligands with pre-organized geometries for enhanced binding affinity and specificity. The analytical workflows detailed in this guide—combining NMR, X-ray crystallography, and computational modeling—provide a robust framework for verifying and exploiting the powerful "fluorine gauche effect" in the rational design of next-generation chemical probes and therapeutics.

References

  • Hu, X.-G., & Hunter, L. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2598-2608. [Link]

  • Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1739-1749. [Link]

  • Hinderaker, M. P., & Raines, R. T. (2006). The "azido gauche effect"-implications for the conformation of azidoprolines. The Journal of organic chemistry, 71(23), 8944–8947. [Link]

  • Tan, Z., et al. (2024). Inter-residue through-space scalar 19F-19F couplings between CH2F groups in a protein. Journal of Biomolecular NMR. [Link]

  • Wikipedia contributors. (2023). Gauche effect. Wikipedia, The Free Encyclopedia. [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(13), 1541-1573. [Link]

  • Jhon, J. S., & Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3496-3507. [Link]

  • Peruchena, N. M., et al. (2013). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 15(32), 13390-13399. [Link]

  • Hu, X.-G., & Hunter, L. (2013). Scheme 2: Hyperconjugation rigidifies the ring pucker of a fluorinated organocatalyst 14, leading to higher enantioselectivity. ResearchGate. [Link]

  • Hinderaker, M. P., & Raines, R. T. (2006). The "Azido Gauche Effect"Implications for the Conformation of Azidoprolines. ResearchGate. [Link]

  • Thiehoff, C., et al. (2017). Hyperconjugation Is the Source of Helicity in Perfluorinated n-Alkanes. The Journal of Physical Chemistry Letters, 8(14), 3237-3242. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • Al-Matar, A., et al. (2024). A computational Analysis of the Proton Affinity and the Hydration of TEMPO and Its Piperidine Analogs. ResearchGate. [Link]

  • Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. [Link]

  • Dong, J., et al. (2005). X-Ray Crystallographic and Mutational Studies of Fluoroacetate Dehalogenase from Burkholderia sp. Strain FA1. Journal of Bacteriology, 187(5), 1595-1602. [Link]

  • Riniker, S., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(2), 784-800. [Link]

  • Best, D., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 80(9), 4526-4536. [Link]

  • Gohlke, H., et al. (2016). Interpreting Thermodynamic Profiles of Aminoadamantane Compounds Inhibiting the M2 Proton Channel of Influenza A by Free Energy Calculations. Journal of Medicinal Chemistry, 59(1), 162-177. [Link]

  • Giraud, A., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(e202500590). [Link]

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Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone
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